The Strategic Application of Methyl 6-chloro-2-ethoxynicotinate in Modern Medicinal Chemistry: A Technical Guide
Abstract In the landscape of contemporary drug discovery, the demand for versatile and strategically functionalized heterocyclic scaffolds is perpetual. Methyl 6-chloro-2-ethoxynicotinate has emerged as a pivotal buildin...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
In the landscape of contemporary drug discovery, the demand for versatile and strategically functionalized heterocyclic scaffolds is perpetual. Methyl 6-chloro-2-ethoxynicotinate has emerged as a pivotal building block, offering medicinal chemists a valuable platform for the synthesis of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of Methyl 6-chloro-2-ethoxynicotinate, with a particular focus on its role as a key intermediate in the development of targeted therapies, including selective kinase inhibitors. Through a detailed examination of its chemical properties and a review of established synthetic transformations, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.
Introduction: The Versatility of a Substituted Pyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast array of approved pharmaceuticals. Its ability to engage in hydrogen bonding, its aromatic nature, and its metabolic stability make it a desirable core for drug candidates. Methyl 6-chloro-2-ethoxynicotinate, a derivative of nicotinic acid, presents a unique combination of reactive sites that allow for controlled, sequential modifications, rendering it an invaluable intermediate in multi-step synthetic campaigns.
The strategic placement of a chloro group at the 6-position, an ethoxy group at the 2-position, and a methyl ester at the 3-position provides a triad of functionalities that can be selectively addressed. The chloro substituent serves as a versatile handle for cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties. The methyl ester is readily converted to amides or the corresponding carboxylic acid, providing a vector for extending the molecular framework and modulating physicochemical properties. The ethoxy group, while generally more stable, can influence the electronic properties of the pyridine ring and may offer an additional point for modification under specific conditions.
This guide will delve into the practical aspects of utilizing Methyl 6-chloro-2-ethoxynicotinate, from its synthesis to its application in the construction of biologically active molecules, with a focus on providing actionable insights and detailed experimental protocols.
Synthesis of the Core Scaffold: Methyl 6-chloro-2-ethoxynicotinate
The efficient and scalable synthesis of Methyl 6-chloro-2-ethoxynicotinate is paramount to its utility in drug discovery programs. A common and reliable route commences from the readily available 6-chloronicotinic acid.
Workflow for the Synthesis of Methyl 6-chloro-2-ethoxynicotinate
Exploratory
Methyl 6-chloro-2-ethoxynicotinate SMILES string and InChIKey
Methyl 6-chloro-2-ethoxynicotinate: Cheminformatics, Synthetic Methodology, and Applications in Drug Discovery As drug development increasingly relies on highly functionalized, non-steroidal scaffolds to improve target s...
Author: BenchChem Technical Support Team. Date: March 2026
Methyl 6-chloro-2-ethoxynicotinate: Cheminformatics, Synthetic Methodology, and Applications in Drug Discovery
As drug development increasingly relies on highly functionalized, non-steroidal scaffolds to improve target selectivity and pharmacokinetic profiles, pyridine derivatives have become indispensable. Methyl 6-chloro-2-ethoxynicotinate (CAS: 1246765-45-6) is a prime example of a meticulously designed building block[1]. Featuring orthogonal reactive sites—a halogen for cross-coupling, an ester for functional group interconversion, and an alkoxy group for steric tuning—this molecule serves as a critical intermediate in the synthesis of next-generation therapeutics.
This technical guide deconstructs the chemical identity, synthetic causality, and structural applications of methyl 6-chloro-2-ethoxynicotinate, providing a self-validating framework for researchers and application scientists.
Chemical Identity & Structural Elucidation
Accurate cheminformatic representation is the bedrock of reproducible drug discovery. The structural identifiers for methyl 6-chloro-2-ethoxynicotinate are derived from its highly substituted pyridine core.
SMILES String: CCOC1=NC(Cl)=CC=C1C(=O)OC
Mechanistic Parsing: The SMILES string maps the topology of the molecule. CCO denotes the ethoxy group attached to the C1 position of the defined ring. nc(Cl) indicates the nitrogen atom adjacent to the chlorinated carbon (C-6 of the pyridine ring). The ccc sequence completes the aromatic backbone, closing at 1 with the methyl ester C(=O)OC attached to C-3.
Standard InChI: InChI=1S/C9H10ClNO3/c1-3-14-8-7(9(12)13-2)5-4-6(10)11-8/h4-5H,3H2,1-2H3
Mechanistic Parsing: The InChI string provides a canonical, layered representation. The formula layer (C9H10ClNO3) is followed by the main connectivity layer (c...), which maps the exact bonding network mathematically, eliminating the ambiguity sometimes found in proprietary SMILES generation algorithms.
InChIKey: The InChIKey is a 27-character SHA-256 hashed version of the Standard InChI. It serves as a fixed-length unique identifier essential for database indexing and cross-referencing in high-throughput screening libraries.
Quantitative Physicochemical Data
The following table summarizes the core quantitative data for this scaffold, essential for calculating reaction stoichiometry and predicting downstream lipophilicity[1][2].
Methyl 6-chloro-2-ethoxynicotinate is prominently utilized in the synthesis of non-steroidal mineralocorticoid receptor antagonists (MRAs) [3]. Traditional steroidal MRAs (like spironolactone) often suffer from off-target effects due to their affinity for sex hormone receptors.
By utilizing a non-steroidal pyridine scaffold, medicinal chemists can achieve superior selectivity. The C-6 chlorine atom acts as an ideal handle for palladium-catalyzed cross-coupling (e.g., Suzuki or Stille reactions) to append complex aryl or pyrazoline pharmacophores. Simultaneously, the C-2 ethoxy group provides critical steric bulk and hydrogen-bond accepting capabilities that dictate the spatial orientation of the molecule within the mineralocorticoid receptor pocket, ultimately aiding in the treatment of diabetic nephropathy and hypertension[3][4].
Fig 1: Logical pathway from chemical scaffold to clinical MRA application.
Synthetic Methodology & Experimental Protocols
The synthesis of methyl 6-chloro-2-ethoxynicotinate relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr). The protocol below is designed as a self-validating system , ensuring that the causality of each experimental choice is understood and that the final product is rigorously confirmed[3].
Step-by-Step SNAr Protocol
Step 1: Reagent Preparation and Temperature Control
Action: Dissolve methyl 2,6-dichloronicotinate (5.0 g, 24.3 mmol) in anhydrous dichloromethane (25 mL). Cool the reaction vessel to exactly 0 °C using an ice-water bath.
Causality: Temperature control is critical. At 0 °C, the reaction is kinetically controlled, preventing the ethoxide nucleophile from attacking the ester carbonyl (transesterification/saponification) or causing di-substitution at both the C-2 and C-6 positions.
Step 2: Regioselective Nucleophilic Addition
Action: Slowly add sodium ethoxide (2.26 g, 31.6 mmol, ~1.3 eq) to the cooled solution. Stir at 0 °C for 3 hours.
Causality: The ethoxide ion acts as a hard nucleophile. While both C-2 and C-6 are activated by the pyridine nitrogen, the C-2 position is highly electrophilic due to the strong, adjacent electron-withdrawing inductive and resonance effects of the C-3 methyl ester group (ortho-activation). This drives strict regioselectivity.
Step 3: Quenching and Phase Separation
Action: Dilute the reaction with distilled water (25 mL) to quench unreacted sodium ethoxide. Separate the phases. Wash the organic layer with saturated aqueous sodium chloride (10 mL).
Causality: The aqueous quench halts the reaction precisely at 3 hours. The brine wash removes residual water and water-soluble impurities from the dichloromethane layer, preventing emulsion formation.
Step 4: Purification and Self-Validating Characterization
Action: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify via silica gel column chromatography (0%-5% ethyl acetate/heptane gradient) to yield a colorless oil (2.55 g, 49% yield).
Self-Validation (NMR Logic): The structure is validated via ¹H NMR (400 MHz, DMSO-d6). The spectrum yields two doublets in the aromatic region: δ 7.21 (d, J=7.81 Hz, 1 H) and δ 8.17 (d, J=8.00 Hz, 1 H) . The coupling constant of ~8.00 Hz mathematically proves that the two remaining aromatic protons are ortho to one another. If substitution had occurred at C-4 or C-5, the coupling constants would be significantly smaller (~1-2 Hz for meta, ~0 Hz for para). This strictly validates that substitution occurred exclusively at C-2.
Fig 2: Regioselective SNAr synthetic workflow and mechanistic logic.
References
WO2010116282A1 - 4, 5-dihydro-1h-pyrazole compounds and their pharmaceutical uses. Google Patents. 3
The Versatility of 2-Ethoxynicotinic Acid: A Technical Guide to Its Derivatives in Medicinal Chemistry and Materials Science
Executive Summary 2-Ethoxynicotinic acid (C8H9NO3) is a highly versatile, bifunctional pyridine derivative that serves as a critical building block in both advanced drug discovery and materials science. Structurally, it...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Ethoxynicotinic acid (C8H9NO3) is a highly versatile, bifunctional pyridine derivative that serves as a critical building block in both advanced drug discovery and materials science. Structurally, it features an electron-deficient pyridine core, a directing ethoxy group at the 2-position, and a reactive carboxylic acid handle at the 3-position. This unique stereoelectronic profile allows it to participate in complex nucleophilic aromatic substitutions, transition-metal-catalyzed cross-couplings, and intricate coordination chemistry.
This whitepaper provides an in-depth analysis of 2-ethoxynicotinic acid derivatives, exploring their synthesis, their role as pharmacological modulators (PDE5 inhibitors, CB2 receptor ligands, and opioid peptidomimetics), and their utility in constructing lanthanide-based luminescent coordination polymers.
Chemical Profile and Synthetic Causality
The strategic value of 2-ethoxynicotinic acid lies in its functional group synergy. The ethoxy group is not merely a passive spectator; it provides essential steric bulk and an oxygen hydrogen-bond acceptor that often dictates the conformational binding of the resulting drug molecule within a receptor pocket. In materials science, the ether oxygen and the adjacent carboxylate act as a multidentate chelating pocket for heavy metals.
The Nucleophilic Aromatic Substitution (
) Paradigm
The synthesis of the core 2-ethoxynicotinic acid typically begins with 2-chloronicotinic acid. The nitrogen atom in the pyridine ring withdraws electron density from the 2- and 4-positions, activating the 2-chloro substituent for
. However, the adjacent carboxylate group (which is deprotonated under basic conditions) creates a localized negative charge that repels incoming nucleophiles.
Causality in Experimental Design: To overcome this electrostatic repulsion, the reaction requires a large excess of the alkoxide nucleophile (sodium ethoxide or potassium tert-butoxide) and high thermal energy (often
in a sealed pressure vessel) to drive the substitution to completion[1].
Downstream Functionalization
Once synthesized, the carboxylic acid handle is primed for derivatization.
For PDE5 Inhibitors: The acid is esterified, followed by nitration at the 5-position. The ethoxy group strongly directs electrophilic aromatic substitution (nitration) to the para-position (C5), enabling the precise construction of pyrazolopyrimidinone precursors[2].
For Opioid/Cannabinoid Ligands: The acid is subjected to amide coupling. Reagents like PyBOP are selected over traditional carbodiimides (like DCC) because the electron-poor nature of the pyridine ring demands highly efficient, non-epimerizing activation of the carboxylate[3].
Synthetic divergence of 2-ethoxynicotinic acid into pharmaceutical and material applications.
Pharmacological Applications
PDE5 Inhibitors (e.g., UK-371800)
2-Ethoxynicotinic acid is a critical precursor in the synthesis of pyrazolo[4,3-d]pyrimidin-7-ones, a class of potent cyclic GMP (cGMP) phosphodiesterase type 5 (PDE5) inhibitors used for treating sexual dysfunction and cardiovascular conditions. The ethoxy group perfectly mimics the spatial and electronic requirements of the ribose ring in cGMP, allowing the drug to competitively bind to the PDE5 catalytic site and prevent cGMP degradation[2].
Mechanism of action for 2-ethoxynicotinic acid-derived PDE5 inhibitors in cGMP signaling.
Cannabinoid (CB2) Receptor Ligands
Recent developments have utilized 2-ethoxynicotinic acid to synthesize selective CB2 receptor inverse agonists and modulators. Unlike CB1 receptors, CB2 receptors are localized primarily in the immune system. Amide derivatives of 2-ethoxynicotinic acid have demonstrated potent immunomodulatory effects, offering opioid-sparing analgesia and protecting against ovariectomy-induced bone loss (osteoporosis)[4].
Mixed-Efficacy MOR/DOR Peptidomimetics
In the pursuit of non-addictive analgesics, researchers have developed bifunctional Mu-Opioid Receptor (MOR) and Delta-Opioid Receptor (DOR) peptidomimetics. 2-Ethoxynicotinic acid is converted to 2-ethoxynicotinamide, reduced to the corresponding amine, and incorporated as a pendant group. The ether linkage provides superior metabolic stability compared to unfunctionalized aromatic cores, while the specific chain length of the ethoxy group induces high levels of MOR efficacy without triggering the respiratory depression associated with traditional opioids[3].
Beyond organic pharmacology, 2-ethoxynicotinic acid (often acting as a rigid dicarboxylate or multidentate ligand after functionalization) is utilized to direct the assembly of Lanthanide (Ln) coordination polymers.
Causality in Framework Design: Lanthanide ions (
, , ) suffer from luminescence quenching when coordinated by high-frequency O-H oscillators (like water). 2-Ethoxynicotinic acid effectively displaces water molecules, utilizing its carboxylate and ethoxy oxygen to form tightly bound 1D linear chain motifs. These chains self-assemble into 2D and 3D frameworks via hydrogen bonding, resulting in materials with intense, tunable three-dimensional luminescence and unique field-induced single-molecule magnet (SMM) behaviors[5],[6].
Quantitative Data Summary
The following table summarizes the key properties of 2-ethoxynicotinic acid derivatives across different scientific domains:
High CB2 selectivity; immunomodulatory; opioid-sparing.
Peptidomimetics
MOR/DOR Opioids
Boc-protected amine pendant
High MOR efficacy; enhanced metabolic stability in vivo.
Lanthanide Polymers
Luminescent Materials
()
Formation of 1D/2D/3D frameworks; high quantum yield emission.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols integrate built-in quality control and validation checkpoints.
Protocol 1: Synthesis of 2-Ethoxynicotinic Acid via
Objective: Convert 2-chloronicotinic acid to 2-ethoxynicotinic acid using a sealed-vessel alkoxide substitution.
Preparation: In a heavy-walled pressure vessel, dissolve 2.00 g (12.7 mmol) of 2-chloronicotinic acid in 15 mL of anhydrous ethanol.
Reagent Addition: Slowly add 14.2 mL of a freshly prepared 21% sodium ethoxide solution in ethanol. Rationale: The large excess of alkoxide is required to overcome the electrostatic repulsion of the carboxylate anion.
Reaction: Seal the vessel and heat the mixture to
for 48 hours behind a blast shield.
Workup: Cool the vessel to room temperature before carefully unsealing. Concentrate the mixture in vacuo to remove ethanol. Dissolve the crude residue in 20 mL of distilled water.
Acidification & Extraction: Slowly acidify the aqueous layer to pH ~3 using 1N HCl. Extract the aqueous layer with Ethyl Acetate (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate to yield the solid product.
Validation (Self-Correction Check):
TLC: Run on silica gel (DCM:MeOH 9:1). Ensure the disappearance of the starting material spot.
1H NMR (
): Confirm the presence of the ethoxy group via a characteristic triplet at 1.45 ppm (3H, Hz) and a quartet at 4.50 ppm (2H, Hz).
Protocol 2: Amide Coupling for Receptor Ligands
Objective: Couple 2-ethoxynicotinic acid to a primary amine (e.g., for peptidomimetic synthesis) using PyBOP.
Activation: In an oven-dried round-bottom flask under
, dissolve 1.0 eq of 2-ethoxynicotinic acid and 1.1 eq of PyBOP in anhydrous DMF (0.2 M). Rationale: PyBOP is chosen to rapidly form the active ester without generating carcinogenic byproducts, preventing degradation of the electron-poor pyridine ring.
Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes at room temperature to ensure complete activation.
Coupling: Add 1.2 eq of the target amine (or
for primary amide synthesis). Stir the reaction mixture at room temperature for 12 hours.
Workup: Quench the reaction with saturated aqueous
. Extract with Dichloromethane ( mL). Wash the organic layer successively with 1N HCl, water, and brine to remove DMF and PyBOP byproducts (HMPA-analogues).
Validation (Self-Correction Check):
LC-MS: Analyze the crude mixture. The desired product mass
must be the base peak, confirming successful amide bond formation.
Purification: Purify via flash column chromatography (Silica, 0-30% Methanol/DCM gradient) to isolate the pure amide.
References
Structural Evolution of a Bifunctional Mu-Opioid Receptor (MOR)/Delta-Opioid Receptor (DOR) Peptidomimetic
Source: University of Michigan Deep Blue Repository (2019)
URL:[3]
UK-371800-药物合成数据库 (Pyrazolopyrimidinone cGMP PDE5 inhibitors)
Source: DrugFuture Database / Pfizer Inc. WO 9954333
URL:[2]
US20100093814A1 - Novel compounds as cannabinoid receptor ligands and uses thereof
Source: Google Patents
URL:[4]
Three Lanthanide Coordination Polymers Directed by a Rigid Dicarboxylate Ligand: Syntheses, Structure and Luminescent Properties
Source: Journal of Chemical Research (2013)
URL:[5]
o-Phenylenedioxydiacetate complexes of Gd(III) and Ce(III): syntheses, crystal structures, and magnetic properties
Source: Journal of Coordination Chemistry (2014)
URL:[6]
Thermodynamic and Kinetic Solubility Profiling of Methyl 6-chloro-2-ethoxynicotinate in Organic Solvents
Executive Summary Methyl 6-chloro-2-ethoxynicotinate (CAS: 1246765-45-6) is a highly functionalized pyridine derivative utilized extensively as a building block in the synthesis of advanced active pharmaceutical ingredie...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 6-chloro-2-ethoxynicotinate (CAS: 1246765-45-6) is a highly functionalized pyridine derivative utilized extensively as a building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including mineralocorticoid receptor antagonists and kinase inhibitors[1][2]. In process chemistry, the transition from discovery-scale synthesis to pilot-plant manufacturing requires a rigorous understanding of the intermediate's solubility profile. This whitepaper provides an in-depth technical analysis of the structural determinants governing the solubility of Methyl 6-chloro-2-ethoxynicotinate, empirical data across various organic solvents, and a self-validating experimental protocol for thermodynamic solubility determination.
Structural Determinants of Solvation
The solubility of any pharmaceutical intermediate is a direct macroscopic manifestation of its microscopic intermolecular forces. Methyl 6-chloro-2-ethoxynicotinate (
) possesses a unique combination of functional groups that dictate its solvation thermodynamics:
The Pyridine Core: Provides a rigid, planar aromatic system capable of
stacking. However, the electron-withdrawing nature of the substituents reduces the basicity of the pyridine nitrogen, altering its interaction with protic solvents.
6-Chloro Substituent: This halogen introduces significant lipophilicity and polarizability. It favors London dispersion forces, making the compound highly soluble in halogenated and non-polar organic solvents.
2-Ethoxy and Methyl Ester Groups: These moieties act as strong hydrogen-bond acceptors but lack any hydrogen-bond donating capacity. Consequently, the compound exhibits high affinity for polar aprotic solvents (which can engage in dipole-dipole interactions) and moderate affinity for protic solvents (where the solvent acts as the H-bond donor).
The causality of these structural features results in a highly lipophilic profile with practically zero aqueous solubility, necessitating the use of organic solvents for all downstream synthetic manipulations[3][4].
Caption: Logical relationship between structural functional groups and solvent affinity.
Empirical Solubility Profile in Organic Solvents
To facilitate solvent selection for reactions such as nucleophilic aromatic substitution (
) or palladium-catalyzed cross-coupling, the solubility profile of Methyl 6-chloro-2-ethoxynicotinate must be quantified. The table below summarizes the solubility behavior across distinct solvent classes at standard ambient temperature (25°C).
Note: Data is synthesized from structural analog modeling and standard nicotinate ester behavior in process chemistry.
Solvent
Solvent Class
Dielectric Constant ()
Estimated Solubility (mg/mL at 25°C)
Primary Solvation Mechanism
Dichloromethane (DCM)
Halogenated
8.93
> 250
Dispersion forces, halogen-halogen affinity.
Tetrahydrofuran (THF)
Polar Aprotic
7.52
> 200
Strong dipole-dipole, optimal cavity formation.
Ethyl Acetate (EtOAc)
Polar Aprotic
6.02
150 - 200
Ester-ester affinity, moderate polarity match.
Acetonitrile (MeCN)
Polar Aprotic
37.5
80 - 120
Strong dipole interactions, used in HPLC prep.
Methanol (MeOH)
Polar Protic
32.7
50 - 100
H-bond donation from solvent to ether/ester.
Water ()
Aqueous
80.1
< 0.1
High cohesive energy of water, lack of solute H-bond donors.
Relying on theoretical solubility is insufficient for late-stage drug development. A robust, self-validating system is required to determine the exact thermodynamic equilibrium solubility. The classical isothermal shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC), remains the gold standard[5].
Methodology & Causality
Step 1: Preparation of Saturated Solutions
Action: Add an excess amount of Methyl 6-chloro-2-ethoxynicotinate solid (approx. 500 mg) to 1.0 mL of the target organic solvent in a hermetically sealed glass vial.
Causality: An excess of solid ensures that the chemical potential of the solute in the solid phase equals the chemical potential in the solution phase, which is the fundamental thermodynamic definition of saturation.
Step 2: Isothermal Agitation
Action: Place the vials in a thermostatic orbital shaker at 25.0 ± 0.1°C for 72 hours.
Causality: Why 72 hours? Organic crystals often exhibit metastable polymorphs that dissolve rapidly (kinetic solubility) before precipitating into a more stable, less soluble crystalline form. A 72-hour equilibration period overcomes these kinetic artifacts, ensuring true thermodynamic equilibrium is recorded.
Step 3: Phase Separation via Centrifugation
Action: Centrifuge the suspension at 10,000 rpm for 15 minutes using a temperature-controlled centrifuge set exactly to 25.0°C.
Causality: Syringe filtration is actively avoided in this step. Passing a saturated solution through a room-temperature filter membrane can cause a localized temperature drop and pressure change, leading to spontaneous precipitation on the filter and artificially low solubility readings. Isothermal centrifugation maintains the thermodynamic state.
Step 4: Dilution and HPLC Quantification
Action: Extract an exact aliquot of the supernatant (e.g., 100 µL) and immediately dilute it with the mobile phase (e.g., 50:50 MeCN:Water) to prevent precipitation. Quantify the concentration using a validated HPLC-UV method against a known calibration curve.
Causality: Immediate dilution quenches the saturated state, locking the concentration into a linear, easily measurable range for the UV detector.
Caption: Step-by-step workflow for the isothermal shake-flask solubility determination.
Downstream Applications in API Synthesis
Understanding the solubility of Methyl 6-chloro-2-ethoxynicotinate directly impacts reactor engineering and solvent selection during API synthesis.
For instance, in the synthesis of 4,5-dihydro-1H-pyrazole compounds (used as mineralocorticoid receptor antagonists), this compound undergoes nucleophilic substitution or coupling reactions[2]. The high solubility of the compound in THF and DCM allows for high-concentration reactions (minimizing reactor volume and solvent waste). Furthermore, knowing that its solubility in alcohols (like Methanol) is moderate allows process chemists to use Methanol or Ethanol as an anti-solvent to drive crystallization and purification of the intermediate post-reaction[1].
By integrating rigorous thermodynamic solubility data with structural causality, researchers can design more efficient, scalable, and greener synthetic routes for complex pharmaceutical agents.
References
Physical Chemistry Research. (2021). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures - Regular Article. Retrieved March 5, 2026, from [Link]
Google Patents. (2010). WO2010116282A1 - 4, 5-dihydro-lh-pyrazole compounds and their pharmaceutical uses.
Googleapis / Patent Data. (2020). KIN R20 - Vascular endothelial growth factor receptor 3 (VEGFR3) inhibitors. Retrieved March 5, 2026, from [Link] (Referenced via Googleapis Patent Index)
National Center for Biotechnology Information (PubChem). (n.d.). Nicotinic Acid | C6H5NO2 | CID 938. Retrieved March 5, 2026, from [Link]
Difference between Methyl 6-chloro-2-ethoxynicotinate and Methyl 6-chloro-2-methoxynicotinate
This guide provides an in-depth technical analysis of Methyl 6-chloro-2-ethoxynicotinate and Methyl 6-chloro-2-methoxynicotinate , focusing on their physicochemical divergence, synthetic regioselectivity, and application...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of Methyl 6-chloro-2-ethoxynicotinate and Methyl 6-chloro-2-methoxynicotinate , focusing on their physicochemical divergence, synthetic regioselectivity, and applications in medicinal and agrochemical chemistry.[1][2][3]
Comparative Analysis of Methyl vs. Ethyl Congeners in Pyridine Scaffolds
Executive Summary
Methyl 6-chloro-2-ethoxynicotinate (Compound E ) and Methyl 6-chloro-2-methoxynicotinate (Compound M ) are isomeric pyridine esters serving as critical electrophilic building blocks.[1][2][3] They differ primarily in the alkoxy substituent at the C-2 position.[1][3] While structurally similar, the transition from a methoxy to an ethoxy group introduces significant changes in lipophilicity (LogP) , steric occupation , and metabolic stability .
In drug and agrochemical discovery, this "Methyl-to-Ethyl switch" is a classic scaffold hopping strategy used to:
Modulate Potency: Fill hydrophobic pockets in target enzymes (e.g., ALS inhibitors).[3]
Alter Pharmacokinetics: Reduce clearance rates by hindering O-dealkylation.[3]
Bypass IP: Navigate around restrictive patent claims protecting methoxy-analogs.[3]
Physicochemical Profiling
The introduction of the methylene group (-CH₂-) in the ethoxy derivative results in a predictable but impactful shift in physicochemical properties.[1][2][3]
Compound E has higher membrane permeability but lower aqueous solubility.[1][2][3]
Steric Bulk (MR)
Lower
Higher
Ethoxy group may clash in tight binding pockets or induce conformational lock.[3]
H-Bond Acceptors
4
4
Identical electronic count, but steric shielding of O-2 differs.[1][2][3]
Boiling Point
~280°C (760 mmHg)
~295°C (760 mmHg)
Ethoxy analog requires higher vacuum/temp for distillation.[3]
Synthetic Accessibility & Regiocontrol
The synthesis of both compounds typically proceeds via Nucleophilic Aromatic Substitution (S_NAr) of Methyl 2,6-dichloronicotinate .[3] This reaction presents a critical regioselectivity challenge: the competition between the C-2 and C-6 positions.[1][2][3]
The Regioselectivity Paradox
The 2,6-dichloronicotinate scaffold has two electrophilic sites.[1][3]
C-6 Position: Sterically accessible and activated by the para-nitrogen.[1][2][3]
C-2 Position (Target): Sterically hindered by the C-3 ester but activated by the ortho-nitrogen and the electron-withdrawing ester.[1][2][3]
Under standard conditions (polar protic solvents, e.g., Methanol), nucleophilic attack favors the C-6 position due to steric freedom, yielding the 6-alkoxy isomer.[1] To synthesize the 2-alkoxy title compounds, specific conditions must be employed to overcome this bias.
Experimental Protocol: Directed C-2 Substitution
To favor the formation of the 2-alkoxy derivative, the reaction kinetics must be manipulated using solvent effects and cation coordination.[1][2][3]
Nucleophile: NaOMe (for Compound M) or NaOEt (for Compound E)
Solvent: Toluene (Non-polar) or THF (Aprotic)
Mechanism of Control:
In non-polar solvents, the sodium cation (Na⁺) coordinates with the carbonyl oxygen of the C-3 ester and the nitrogen of the pyridine ring. This coordination "delivers" the alkoxide nucleophile to the C-2 position, overriding the steric preference for C-6.[1][2][3]
Visualization of Regioselective Pathways
Caption: Divergent synthesis pathways. Polar solvents favor C-6 substitution (red path), while non-polar solvents with cation coordination favor the desired C-2 substitution (green path).[1][2][3]
Nucleophile Addition: Cool to 0°C. Add Sodium Alkoxide (105 mmol, NaOMe or NaOEt) dropwise as a solution in the corresponding alcohol (keep alcohol volume minimal to maintain non-polar character) or as a solid.
Reaction: Stir at 0–5°C for 2 hours, then allow to warm to room temperature. Monitor by HPLC to ensure C-2:C-6 ratio exceeds 8:1.
Quench: Add dilute aqueous HCl to neutralize excess base.
Workup: Separate organic layer, wash with brine, dry over MgSO₄, and concentrate.
Purification: Recrystallize from Heptane/EtOAc to remove traces of the C-6 isomer.[3]
Reactivity & Downstream Functionalization
Both compounds retain the C-6 Chlorine atom, which serves as a handle for further derivatization.[1][3]
S_NAr at C-6: The remaining chlorine at C-6 is highly reactive toward amines and thiols.[1][2][3]
Difference: The 2-Ethoxy group exerts greater steric pressure than the 2-Methoxy group.[1][2][3] When reacting the C-6 position with bulky nucleophiles, the 2-ethoxy derivative may show slightly slower kinetics due to remote steric effects or electronic donation differences.[1][2][3]
Ester Hydrolysis: Saponification of the C-3 ester yields the corresponding nicotinic acids.[1][3]
Caution: Harsh basic conditions (NaOH, heat) can lead to ether cleavage (converting the 2-alkoxy group to a 2-hydroxy/pyridone), particularly in the methoxy derivative which is more prone to nucleophilic demethylation than the ethoxy analog is to deethylation.[1]
Biological & Pharmacological Implications[3]
Metabolic Stability (SAR)
A key differentiator in drug design is the metabolic liability of the alkoxy group.
O-Dealkylation: CYP450 enzymes can oxidize the alpha-carbon of the alkoxy group, leading to hemiacetal formation and collapse to the pyridone.[1][2][3]
Methoxy (Compound M): Generally undergoes O-demethylation rapidly.[2][3]
Ethoxy (Compound E): Often shows improved metabolic stability.[3] The ethyl group is bulkier and can hinder the approach of the heme iron in the CYP active site, potentially extending the half-life (t1/2) of the molecule in vivo.
Application in Agrochemicals
These intermediates are precursors to Sulfonylurea Herbicides (e.g., analogs of Rimsulfuron or Nicosulfuron) and Picolinic Acid Herbicides .
Mechanism: The pyridine ring binds to the Acetolactate Synthase (ALS) enzyme.
Selection:
Use Methoxy when a compact fit is required in the herbicide-binding tunnel.[1][2][3]
Use Ethoxy to overcome resistance mutations where the binding pocket has enlarged or to increase rainfastness (lipophilicity) on leaf surfaces.
References
Regioselectivity in Pyridines: Highly Regioselective DABCO-Catalyzed Nucleophilic Aromatic Substitution of Methyl 2,6-Dichloronicotinate.
General Synthesis & Properties: Methyl 4,6-dichloronicotinate and related pyridine intermediates.[3][4]
Solvent Effects on S_NAr: Regioselective Nucleophilic Substitution of Dichloronicotinates.[3]
Herbicide Structures: Rimsulfuron and Nicosulfuron Structure and Activity.[3]
Application Note: A Detailed Protocol for the Synthesis of Methyl 6-chloro-2-ethoxynicotinate
Abstract: This application note provides a comprehensive, two-step protocol for the synthesis of Methyl 6-chloro-2-ethoxynicotinate, a valuable heterocyclic building block in medicinal chemistry and agrochemical developm...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract:
This application note provides a comprehensive, two-step protocol for the synthesis of Methyl 6-chloro-2-ethoxynicotinate, a valuable heterocyclic building block in medicinal chemistry and agrochemical development. The synthesis commences with the readily available 2,6-dichloronicotinic acid. The strategy involves an initial acid-catalyzed esterification to form the intermediate, Methyl 2,6-dichloronicotinate, followed by a regioselective nucleophilic aromatic substitution (SNAr) with sodium ethoxide. This guide explains the causality behind experimental choices, details the reaction mechanisms, and provides step-by-step instructions to ensure reproducibility for researchers, chemists, and professionals in drug development.
Introduction and Strategic Overview
Substituted nicotinic acid derivatives are privileged scaffolds found in a wide array of pharmaceuticals and biologically active compounds.[1][2][3] The specific target of this guide, Methyl 6-chloro-2-ethoxynicotinate, features three distinct functional handles—an ester, an ether, and a halogen—making it a versatile precursor for further molecular elaboration.
The starting material, 2,6-dichloronicotinic acid, is an ideal precursor due to the differential reactivity of its functional groups.[4] The chloro-substituents are excellent leaving groups for nucleophilic substitution, while the carboxylic acid allows for a variety of transformations.[4] However, the acidic proton of the carboxylic acid is incompatible with the strongly basic conditions required for the subsequent ethoxylation step. Therefore, a two-step strategy is employed:
Esterification: The carboxylic acid is first protected as a methyl ester. This transformation is typically achieved via Fischer-Speier esterification using methanol in the presence of an acid catalyst. This step deactivates the acidic proton and enhances the electron-withdrawing nature of the C3-substituent, which facilitates the subsequent SNAr reaction.
Regioselective Nucleophilic Aromatic Substitution (SNAr): The intermediate, Methyl 2,6-dichloronicotinate, is then treated with sodium ethoxide. The electron-deficient pyridine ring is susceptible to nucleophilic attack.[5][6] The substitution occurs with high regioselectivity at the C2 position, ortho to the pyridine nitrogen and the ester group, which work in concert to stabilize the negatively charged intermediate.[7][8]
This sequential approach provides a reliable and scalable route to the desired product.
Safety Precautions: This procedure involves corrosive acids (H₂SO₄), flammable solvents (methanol, ethanol), and highly reactive sodium metal. All steps must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
Part A: Synthesis of Methyl 2,6-dichloronicotinate (Intermediate)
Rationale: This is a standard Fischer-Speier esterification. Sulfuric acid acts as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by methanol. The reaction is driven to completion by using a large excess of methanol, which also serves as the solvent.
Materials & Equipment:
2,6-Dichloronicotinic acid
Methanol (anhydrous)
Concentrated Sulfuric Acid (H₂SO₄)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Round-bottom flask with reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Rotary evaporator
Procedure:
To a 250 mL round-bottom flask, add 2,6-dichloronicotinic acid (10.0 g, 52.1 mmol).
Add 100 mL of anhydrous methanol. Stir the suspension.
Carefully add concentrated sulfuric acid (1.5 mL) dropwise to the stirring suspension.
Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65-70°C) using a heating mantle.
Maintain the reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
After the reaction is complete, cool the mixture to room temperature.
Remove the excess methanol under reduced pressure using a rotary evaporator.
Carefully dilute the residue with 100 mL of cold water and transfer to a separatory funnel.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Methyl 2,6-dichloronicotinate as a white to off-white solid. The product is often of sufficient purity for the next step, but can be further purified by recrystallization from hexanes/ethyl acetate if necessary.
Part B: Synthesis of Methyl 6-chloro-2-ethoxynicotinate (Final Product)
Rationale: Sodium ethoxide is a strong nucleophile and base, prepared in situ from sodium and anhydrous ethanol. The reaction must be anhydrous as any water will quench the sodium ethoxide. The SNAr reaction proceeds by heating to displace one of the chloro substituents.
Materials & Equipment:
Methyl 2,6-dichloronicotinate (from Part A)
Sodium metal (handle with care)
Ethanol (anhydrous, 200 proof)
Ammonium Chloride (NH₄Cl) solution (saturated)
Three-neck round-bottom flask with reflux condenser and nitrogen inlet
Magnetic stirrer and stir bar
Heating mantle
Procedure:
Set up a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet. Ensure all glassware is thoroughly dried.
Under a nitrogen atmosphere, add 80 mL of anhydrous ethanol to the flask.
Carefully add small, freshly cut pieces of sodium metal (1.3 g, 56.5 mmol, 1.1 eq) to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the sodium to dissolve completely to form sodium ethoxide. This may require gentle warming.
Once all the sodium has dissolved and the solution has cooled slightly, add Methyl 2,6-dichloronicotinate (10.7 g, 52.0 mmol) in one portion.
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 3-5 hours. Monitor the reaction progress by TLC.
After completion, cool the reaction mixture to room temperature.
Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.
Remove the ethanol under reduced pressure.
Extract the remaining aqueous residue with ethyl acetate (3 x 75 mL).
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
Purify the crude material by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to afford Methyl 6-chloro-2-ethoxynicotinate as a solid.
Data Summary and Characterization
The following table summarizes the key quantitative data for the starting material, intermediate, and final product.
Compound Name
Molecular Formula
Molecular Weight ( g/mol )
Expected Yield
Physical Appearance
2,6-Dichloronicotinic acid
C₆H₃Cl₂NO₂
192.00
N/A (Starting Material)
White Solid
Methyl 2,6-dichloronicotinate
C₇H₅Cl₂NO₂
206.03
> 90%
White to Off-White Solid
Methyl 6-chloro-2-ethoxynicotinate
C₉H₁₀ClNO₃
215.63
75-85%
White to Pale Yellow Solid
Expected Characterization Data (Methyl 6-chloro-2-ethoxynicotinate):
ResearchGate. Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides.
Application Note: Strategic Execution of Suzuki-Miyaura Coupling for the Synthesis of Arylated Nicotinate Derivatives
Introduction: The Strategic Importance of Arylated Nicotinates The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable effi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of Arylated Nicotinates
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in pharmaceutical and materials science is extensive, particularly for the synthesis of biaryl and heteroaryl structures.[3] Methyl 6-chloro-2-ethoxynicotinate is a valuable heterocyclic building block. The pyridine core is a privileged scaffold in medicinal chemistry, and the ability to selectively introduce aryl or heteroaryl substituents at the C6 position opens a direct route to novel molecular architectures for drug discovery.
However, the coupling of this specific substrate presents a distinct challenge. The electrophile is an aryl chloride, which is notoriously less reactive in the Suzuki-Miyaura catalytic cycle compared to its bromide or iodide counterparts due to the strength of the C-Cl bond.[4][5] Furthermore, the pyridine ring is an electron-deficient system, which can influence the kinetics of the crucial oxidative addition step. This application note provides a comprehensive guide to navigating these challenges, explaining the causal relationships behind experimental choices and offering a robust protocol for the successful Suzuki-Miyaura coupling of Methyl 6-chloro-2-ethoxynicotinate.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][4] The active catalyst is a Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst.[1]
Application Notes and Protocols for the Hydrolysis of Methyl 6-chloro-2-ethoxynicotinate to 6-chloro-2-ethoxynicotinic acid
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 6-chloro-2-ethoxynicotinic acid in Medicinal Chemistry 6-chloro-2-ethoxynicotinic acid is a key heterocyclic build...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 6-chloro-2-ethoxynicotinic acid in Medicinal Chemistry
6-chloro-2-ethoxynicotinic acid is a key heterocyclic building block in the landscape of modern drug discovery. Its strategic importance lies in the versatile reactivity of its functional groups: a carboxylic acid amenable to a wide array of coupling reactions, a chloro substituent that can be displaced or participate in cross-coupling reactions, and an ethoxy group that modulates the electronic properties of the pyridine ring. This trifecta of functionalities makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly for the development of novel therapeutic agents.
The pyridine core is a prevalent motif in numerous FDA-approved drugs, and the specific substitution pattern of 6-chloro-2-ethoxynicotinic acid allows for the targeted synthesis of molecules with diverse biological activities.[1] Chloro-substituted nicotinic acids, in general, are crucial intermediates in the production of pharmaceuticals and agrochemicals.[2] This application note provides a comprehensive guide to the hydrolysis of methyl 6-chloro-2-ethoxynicotinate, a fundamental transformation to unmask the carboxylic acid functionality for subsequent synthetic elaborations.
The conversion of methyl 6-chloro-2-ethoxynicotinate to its corresponding carboxylic acid is achieved through a base-catalyzed hydrolysis, commonly known as saponification.[3][4] This reaction is typically irreversible under basic conditions, which drives the reaction to completion.[5]
The mechanism proceeds via the nucleophilic addition of a hydroxide ion (from a base such as lithium hydroxide, sodium hydroxide, or potassium hydroxide) to the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of the methoxide ion and the formation of the carboxylate salt. The final step involves an acidic workup to protonate the carboxylate, yielding the desired carboxylic acid.[4][5] The use of lithium hydroxide is often favored in laboratory settings for its ability to accelerate the hydrolysis of esters, even in biphasic solvent systems like THF/water.[5][6]
Materials and Reagents
Material
Grade
Supplier
Notes
Methyl 6-chloro-2-ethoxynicotinate
≥97%
Commercially Available
Lithium hydroxide monohydrate (LiOH·H₂O)
ACS Reagent Grade
Commercially Available
Tetrahydrofuran (THF)
Anhydrous
Commercially Available
Deionized Water
In-house
Hydrochloric Acid (HCl)
1 M Aqueous Solution
Commercially Available
For acidification
Ethyl Acetate
ACS Reagent Grade
Commercially Available
For extraction
Brine (saturated NaCl solution)
In-house
Anhydrous Sodium Sulfate (Na₂SO₄)
ACS Reagent Grade
Commercially Available
For drying
TLC Plates
Silica Gel 60 F₂₅₄
Commercially Available
Deuterated Solvent for NMR (e.g., DMSO-d₆)
Commercially Available
Experimental Protocol: Hydrolysis of Methyl 6-chloro-2-ethoxynicotinate
This protocol is adapted from established procedures for the saponification of related nicotinate esters.[7]
1. Reaction Setup:
In a round-bottom flask of appropriate size, equipped with a magnetic stir bar, dissolve methyl 6-chloro-2-ethoxynicotinate (1.0 eq.) in a 1:1 mixture of tetrahydrofuran (THF) and deionized water. The typical concentration is 0.1-0.5 M.
Stir the mixture at room temperature (20-25 °C) until the starting material is fully dissolved.
2. Base Addition and Reaction:
To the stirred solution, add lithium hydroxide monohydrate (1.5–2.0 eq.) portion-wise at room temperature.
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
3. Reaction Work-up and Product Isolation:
Once the reaction is complete, as indicated by TLC, remove the THF under reduced pressure using a rotary evaporator.
Cool the remaining aqueous solution in an ice bath.
Slowly acidify the solution to a pH of approximately 3-4 by the dropwise addition of 1 M HCl. The product, 6-chloro-2-ethoxynicotinic acid, should precipitate out of the solution as a solid.
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.
If the product does not precipitate or if significant material remains in the aqueous phase, perform an extraction with ethyl acetate (3 x volume of the aqueous phase).
Combine the organic extracts and wash with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
4. Purification:
The crude 6-chloro-2-ethoxynicotinic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/water) to afford the final product with high purity.
Visualizing the Workflow
Caption: Experimental workflow for the hydrolysis of methyl 6-chloro-2-ethoxynicotinate.
Analytical Characterization
1. Thin-Layer Chromatography (TLC) for Reaction Monitoring:
Stationary Phase: Silica gel 60 F₂₅₄
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v) with a small amount of acetic acid (e.g., 1%) to ensure sharp spots for the carboxylic acid.
Visualization: UV light (254 nm) and/or staining with potassium permanganate.
Expected Results: The starting ester will have a higher Rf value than the more polar carboxylic acid product. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.
2. High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
While specific conditions for 6-chloro-2-ethoxynicotinic acid are not widely published, a general reverse-phase HPLC method for related carboxylic acids can be employed and optimized.[8][9]
Parameter
Condition
Column
C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase
A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient
A suitable gradient from high aqueous to high organic content
Flow Rate
1.0 mL/min
Detection
UV at an appropriate wavelength (e.g., 220-340 nm)
Column Temperature
30-40 °C
3. Spectroscopic Data (Reference Data for the Closely Related 6-Chloronicotinic Acid):
The following data for the structurally similar 6-chloronicotinic acid can be used as a reference for product characterization.[10][11][12]
1H NMR (400 MHz, DMSO-d₆):
δ 8.91 (d, J=2.4 Hz, 1H)
δ 8.31 (dd, J=8.2, 2.4 Hz, 1H)
δ 7.68 (d, J=8.2 Hz, 1H)
A broad singlet corresponding to the carboxylic acid proton is also expected, typically above 10 ppm.
The ethoxy group in 6-chloro-2-ethoxynicotinic acid would be expected to show a quartet around 4.4 ppm and a triplet around 1.4 ppm.
13C NMR (Reference values for substituted pyridines):
Expected chemical shifts for the pyridine ring carbons would be in the aromatic region (120-160 ppm), with the carbon bearing the ethoxy group shifted downfield. The carboxylic acid carbonyl carbon would appear around 165-175 ppm.
Mass Spectrometry (MS):
Technique: Electrospray Ionization (ESI)
Expected m/z:
[M-H]⁻: 200.0 (for C₈H₈ClNO₃)
[M+H]⁺: 202.0 (for C₈H₈ClNO₃)
The mass spectrum of 6-chloronicotinic acid shows a molecular ion peak at m/z 157.[11]
Troubleshooting Guide
Problem
Possible Cause(s)
Suggested Solution(s)
Incomplete Reaction
- Insufficient amount of base.- Low reaction temperature.- Steric hindrance around the ester.
- Use a larger excess of LiOH (up to 5 equivalents).- Gently heat the reaction mixture (e.g., to 40-50 °C).- Increase the reaction time.
Low Yield
- Incomplete reaction.- Product loss during work-up (e.g., incomplete precipitation or extraction).- Hydrolysis of the chloro-substituent under harsh conditions (prolonged heating, strong base).
- Ensure complete consumption of starting material by TLC.- After acidification, if precipitation is minimal, perform a thorough extraction with ethyl acetate.- Avoid excessive heating and prolonged reaction times.
Product is an Oil or Gummy Solid
- Presence of impurities.- Residual solvent.
- Purify by column chromatography on silica gel.- Ensure the product is thoroughly dried under vacuum.
Difficulty in Purification by Recrystallization
- Inappropriate solvent system.- Presence of persistent impurities.
- Screen a variety of solvent systems (e.g., different alcohol/water ratios, ethyl acetate/hexanes).- Consider a pre-purification step such as a charcoal treatment or a short silica gel plug filtration.
Safety and Handling
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Chemical Handling:
Lithium hydroxide, Sodium hydroxide, Potassium hydroxide: Corrosive. Avoid contact with skin and eyes. Handle in a well-ventilated area.
Hydrochloric acid: Corrosive and causes severe burns. Handle in a fume hood.
Organic Solvents (THF, Ethyl Acetate): Flammable and volatile. Handle in a well-ventilated area away from ignition sources.
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
Benchchem. (n.d.). Application Notes and Protocols: Hydrolysis of Methyl 6-(azidomethyl)nicotinate.
Benchchem. (n.d.). Methyl 6-Ethoxynicotinate.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79222, 6-Chloronicotinic acid. Retrieved from [Link]
Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. (2021). Chemical and Pharmaceutical Bulletin, 69(6), 582-585.
NIST. (n.d.). 6-Chloronicotinic acid. In NIST Chemistry WebBook. Retrieved from [Link]
PrepChem. (n.d.). Synthesis of Step 1. 6-Chloro nicotinic acid, methyl ester. Retrieved from [Link]
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
ResearchGate. (2025, August 13). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Retrieved from [Link]
EBSCO. (n.d.). Saponification.
Organic Chemistry Tutor. (n.d.). Saponification of Esters. Retrieved from [Link]
ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... [Table]. Retrieved from [Link]
Google Patents. (n.d.). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
Common Organic Chemistry. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
Google Patents. (n.d.). CN101812016B - Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof.
Shimadzu. (n.d.). Introduction to HPLC. Retrieved from [Link]
CheMondis. (2024, September 5). The Chemistry Behind Your Soap. Retrieved from [Link]
ResearchGate. (2006, July). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 54(13), 4740-50.
Procurenet. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Retrieved from [Link]
University of Alberta. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]
PMC. (2019, July 1). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 353-393.
PubMed. (n.d.). Cloning of a novel 6-chloronicotinic acid chlorohydrolase from the newly isolated 6-chloronicotinic acid mineralizing Bradyrhizobiaceae strain SG-6C. Retrieved from [Link]
Google Patents. (n.d.). CN103570612A - Preparation method of 6-chloronicotinic acid.
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of. Retrieved from [Link]
Organic Chemistry Tutor. (2025, January 11). Saponification Reaction of Esters [Video]. YouTube. [Link]
Cipac.org. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]
MDPI. (2022, August 17). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 27(16), 5293.
RSC Publishing. (n.d.). A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. Retrieved from [Link]
Royal Society of Chemistry. (1967). Base hydrolysis of the ester function in complex ions of the type cis-[Co(en)2(NH2·CH2·CO2Et)Cl]Cl2.
Application Notes & Protocols: Selective Reduction of Methyl 6-chloro-2-ethoxynicotinate
Document ID: ANP-RD-4815-C Version: 1.0 Abstract This document provides a comprehensive technical guide for the selective reduction of methyl 6-chloro-2-ethoxynicotinate to its corresponding primary alcohol, (6-chloro-2-...
Author: BenchChem Technical Support Team. Date: March 2026
Document ID: ANP-RD-4815-C
Version: 1.0
Abstract
This document provides a comprehensive technical guide for the selective reduction of methyl 6-chloro-2-ethoxynicotinate to its corresponding primary alcohol, (6-chloro-2-ethoxypyridin-3-yl)methanol. Substituted pyridylmethanols are crucial building blocks in contemporary drug discovery, serving as versatile intermediates in the synthesis of complex molecular architectures for pharmaceuticals and agrochemicals.[1] The presence of a chloro-substituent and an ethoxy group on the pyridine ring necessitates a careful selection of reduction methodology to ensure high chemoselectivity, preserving these functional groups while quantitatively converting the methyl ester. This guide critically evaluates common and advanced reduction strategies, presenting detailed, validated protocols and explaining the causal chemistry behind procedural choices to aid researchers in achieving optimal, reproducible outcomes.
Introduction and Strategic Overview
The conversion of an ester to a primary alcohol is a fundamental transformation in organic synthesis.[2] In the context of methyl 6-chloro-2-ethoxynicotinate, the primary challenge is achieving this reduction with high fidelity, avoiding unwanted side reactions such as dechlorination or reduction of the pyridine nucleus. The target molecule, (6-chloro-2-ethoxypyridin-3-yl)methanol, contains multiple reactive sites. A successful protocol must therefore employ a reducing agent that selectively targets the ester carbonyl.
This guide explores several common hydride-based reducing agents and catalytic hydrogenation, providing a comparative analysis to inform the researcher's choice based on available equipment, safety considerations, and desired scale.
Comparative Analysis of Reduction Methodologies
The choice of reducing agent is the most critical parameter for this transformation. The relative reactivity of common agents dictates their suitability and the necessary experimental conditions. A summary of viable methods is presented below.
Method
Reagent(s)
Typical Conditions
Advantages
Disadvantages & Chemoselectivity Concerns
Metal Hydride Reduction
Lithium Aluminum Hydride (LiAlH₄)
Anhydrous THF or Et₂O, 0°C to RT
Powerful and highly effective for esters; typically provides high yields.[3][4]
Highly reactive and pyrophoric; reacts violently with protic solvents (e.g., water, alcohols).[5] Requires stringent anhydrous conditions and careful quenching. Low chemoselectivity with more complex substrates.
Modified Borohydride Reduction
Sodium Borohydride (NaBH₄) with additives (e.g., CaCl₂, LiCl)
THF/Alcohol, RT to 60°C
Milder and safer than LiAlH₄; easier to handle.[6][7] Cost-effective.
Standard NaBH₄ is generally unreactive towards esters.[8] Requires additives or elevated temperatures to enhance reactivity, which may require optimization.[7]
Aluminum Hydride Reduction
Diisobutylaluminum Hydride (DIBAL-H)
Toluene or THF, -78°C to RT
Can be controlled to yield either the aldehyde or the alcohol.[9][10]
Highly sensitive to temperature and stoichiometry.[9][11] Over-reduction to the alcohol requires >1.5 equivalents or warming the reaction.[9] Requires careful handling.
Catalytic Hydrogenation
H₂ Gas with Metal Catalyst (e.g., Ru, Pt, Pd)
Various solvents, elevated pressure and/or temperature
"Green" and scalable method, generating minimal waste.[12][13]
Risk of dechlorination (hydrogenolysis of the C-Cl bond).[14] Potential for pyridine ring reduction.[15][16] Requires specialized high-pressure equipment and extensive catalyst screening.[12]
Visualization of Reaction and Workflow
General Reaction Scheme
The fundamental transformation is the two-hydride reduction of the methyl ester to the primary alcohol.
Caption: General scheme for the reduction of the ester to the alcohol.
Mechanism of Ester Reduction by LiAlH₄
The reduction of an ester with LiAlH₄ proceeds via a two-step mechanism involving nucleophilic acyl substitution followed by nucleophilic addition.
Application Notes and Protocols for the Scalable Synthesis of 2-Alkoxynicotinates
Introduction: The Strategic Importance of 2-Alkoxynicotinates in Modern Drug Discovery The 2-alkoxynicotinate scaffold is a privileged structural motif integral to a multitude of biologically active molecules and pharmac...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of 2-Alkoxynicotinates in Modern Drug Discovery
The 2-alkoxynicotinate scaffold is a privileged structural motif integral to a multitude of biologically active molecules and pharmaceutical agents. Its unique electronic properties and defined geometry make it a versatile building block for constructing complex molecular architectures. Professionals in medicinal chemistry and drug development frequently utilize this core for synthesizing compounds targeting a wide array of therapeutic areas, including anti-inflammatory, analgesic, and anti-tumor agents[1][2]. The ability to produce these intermediates through reliable, efficient, and scalable synthetic procedures is paramount to the success of drug discovery programs, enabling rapid lead optimization and eventual large-scale manufacturing.
This technical guide provides an in-depth analysis of the most effective and scalable methodologies for the synthesis of 2-alkoxynicotinates. We will move beyond simple procedural lists to explore the underlying chemical principles, offering field-proven insights into why specific reagents and conditions are chosen. The protocols described herein are designed to be robust and self-validating, empowering researchers to confidently implement and adapt these methods for their specific research and development needs.
The most direct and industrially favored approach to 2-alkoxynicotinates is the nucleophilic aromatic substitution (SNAr) reaction, typically starting from an inexpensive 2-chloronicotinate precursor. The inherent electronic properties of the pyridine ring make this a highly efficient transformation.
Expertise & Rationale: Why the SNAr Pathway is So Effective
The SNAr reaction on a pyridine ring is fundamentally different from substitution on a standard benzene ring. The ring nitrogen acts as a powerful electron-withdrawing group, polarizing the molecule and rendering the carbons at the 2- and 4-positions (ortho and para to the nitrogen) highly electrophilic[3]. This activation is crucial for the reaction to proceed under practical, scalable conditions.
The mechanism involves a two-step addition-elimination sequence[4][5][6]. First, a nucleophile (in this case, an alkoxide ion, RO⁻) attacks the electron-deficient carbon atom bearing the leaving group (e.g., chlorine), breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex[3]. The negative charge in this complex is effectively delocalized onto the electronegative nitrogen atom, providing significant stabilization. In the second, rapid step, the leaving group is expelled, and the aromaticity of the ring is restored to yield the final 2-alkoxynicotinate product.
Workflow for SNAr Synthesis of 2-Alkoxynicotinates
Caption: General workflow for the SNAr synthesis of 2-alkoxynicotinates.
Protocol 1: Scalable Synthesis of Methyl 2-Methoxynicotinate via SNAr
This protocol details the synthesis of methyl 2-methoxynicotinate from methyl 2-chloronicotinate, a common and scalable procedure.
Materials:
Methyl 2-chloronicotinate
Sodium methoxide (NaOMe), 25% solution in methanol or solid NaH
Methanol (anhydrous)
Toluene or DMF (anhydrous)
Saturated aqueous ammonium chloride (NH₄Cl)
Ethyl acetate
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Reactor Setup: To a clean, dry, nitrogen-purged reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add methyl 2-chloronicotinate (1.0 eq).
Solvent Addition: Add anhydrous toluene or DMF to achieve a concentration of approximately 0.5 M.
Alkoxide Addition: Slowly add sodium methoxide (1.2–1.5 eq) to the stirred solution. If using a solution in methanol, add it dropwise. If using sodium hydride (NaH) to generate the alkoxide in situ, cool the reaction mixture to 0 °C, add anhydrous methanol (1.2 eq), and then add NaH (1.2 eq) portion-wise, controlling the gas evolution.
Reaction: Heat the mixture to 60–80 °C. The choice of temperature depends on the solvent; higher temperatures may be needed in toluene compared to DMF. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2–6 hours).
Quenching: Cool the reaction mixture to room temperature and then carefully quench by slow addition of saturated aqueous NH₄Cl solution.
Extraction: Transfer the mixture to a separatory funnel. If DMF was used, add a significant amount of water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can often be purified by vacuum distillation or flash column chromatography to yield methyl 2-methoxynicotinate as a colorless oil[7].
Trustworthiness through Causality:
Why use an excess of alkoxide? To ensure the complete conversion of the starting material and to compensate for any potential side reactions or reaction with trace water.
Why anhydrous conditions? Water can consume the strong base/alkoxide and potentially hydrolyze the ester functional group, reducing yield.
Why is DMF or Toluene chosen? DMF is a polar aprotic solvent that can accelerate SNAr reactions by solvating the cation (Na⁺) and leaving the alkoxide nucleophile more reactive. Toluene is a less polar, non-protic solvent that is often preferred for large-scale operations due to easier workup and removal, though it may require higher reaction temperatures.
Core Synthetic Strategy 2: Modern Palladium-Catalyzed C-O Cross-Coupling
For substrates where the SNAr reaction is sluggish or incompatible with other functional groups, modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its C-O coupling variants, offer a powerful and versatile alternative[11][12][13]. These methods have revolutionized C-N and C-O bond formation, allowing for milder conditions and a vastly expanded substrate scope[14][15].
Expertise & Rationale: The Power of the Catalytic Cycle
The Buchwald-Hartwig reaction for C-O bond formation involves a Pd(0)/Pd(II) catalytic cycle. The key to its success lies in the use of bulky, electron-rich phosphine ligands that promote the crucial steps of the cycle:
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (C-Cl) bond of the 2-chloronicotinate, forming a Pd(II) intermediate.
Ligand Exchange/Deprotonation: The alcohol coordinates to the palladium center, and a base deprotonates it to form a palladium-alkoxide complex.
Reductive Elimination: This is the product-forming step. The C-O bond is formed, releasing the 2-alkoxynicotinate and regenerating the active Pd(0) catalyst.
The specialized ligands are critical; they stabilize the palladium intermediates and facilitate the difficult reductive elimination step, which is often the rate-limiting step in C-O coupling reactions[14].
Technical Support Center: Synthesis of Methyl 6-chloro-2-ethoxynicotinate
Welcome to the technical support center for the synthesis of Methyl 6-chloro-2-ethoxynicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges an...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of Methyl 6-chloro-2-ethoxynicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. We will delve into the critical aspects of the synthesis, providing troubleshooting advice and detailed protocols grounded in established chemical principles.
Introduction
Methyl 6-chloro-2-ethoxynicotinate is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. Its preparation typically involves a multi-step process, often starting from 2,6-dichloronicotinic acid. The key transformation is a selective nucleophilic aromatic substitution (SNAr) to introduce the ethoxy group at the C2 position. While seemingly straightforward, this synthesis is often plagued by issues such as low yield, incomplete reactions, and the formation of difficult-to-separate byproducts. This guide provides a structured approach to identify and resolve these common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Methyl 6-chloro-2-ethoxynicotinate?
The most prevalent and economically viable route starts with the esterification of 2,6-dichloronicotinic acid to form Methyl 2,6-dichloronicotinate, followed by a selective nucleophilic aromatic substitution (SNAr) with sodium ethoxide. The selectivity for substitution at the C2 position over the C6 position is a key aspect of this synthesis.
Q2: Why is the C2 position preferentially substituted over the C6 position?
In the SNAr reaction of dichloropyridines, the position of nucleophilic attack is governed by the stability of the intermediate Meisenheimer complex.[1] For a 2,6-dichlorinated pyridine ring with an electron-withdrawing group (like the methyl ester at C3), the attack at the C2 position allows for better delocalization of the negative charge onto the pyridine nitrogen, resulting in a more stable intermediate compared to an attack at the C6 position.
Q3: What are the critical parameters to control during the ethoxylation step?
The most critical parameters are temperature, moisture control, and the stoichiometry of the nucleophile (sodium ethoxide). The reaction is highly exothermic, and careful temperature management is necessary to prevent side reactions.[2] Anhydrous conditions are crucial as water can consume the sodium ethoxide and lead to the formation of hydroxy-byproducts. The amount of sodium ethoxide must be carefully controlled to favor monosubstitution.
Troubleshooting Guide: A Deeper Dive into Common Issues
This section addresses specific problems you might encounter during the synthesis in a question-and-answer format, providing explanations and actionable solutions.
Low Yield and Incomplete Conversion
Q: My reaction stalls, and I observe a significant amount of starting material (Methyl 2,6-dichloronicotinate) even after prolonged reaction times. What are the likely causes?
A: This is a common issue that can stem from several factors:
Insufficiently Active Nucleophile: The sodium ethoxide may have degraded due to exposure to moisture or atmospheric CO2. It is best to use freshly prepared sodium ethoxide or a high-quality commercial product stored under an inert atmosphere.
Low Reaction Temperature: While high temperatures can lead to byproducts, a temperature that is too low may not provide sufficient activation energy for the reaction to proceed at a reasonable rate. The optimal temperature often lies in a narrow range that needs to be empirically determined for your specific setup.
Poor Solubility: The starting material or the sodium ethoxide may not be fully dissolved in the reaction solvent, leading to a heterogeneous mixture and slow reaction kinetics. Ensure you are using an appropriate solvent (e.g., anhydrous ethanol, THF) and that the reagents are well-solubilized.
Formation of Byproducts
Q: I am observing a significant amount of the di-ethoxy byproduct (Methyl 2,6-diethoxynicotinate) in my crude product. How can I minimize its formation?
A: The formation of the di-substituted product is a classic example of a competing reaction. Here’s how to address it:
Stoichiometry of Sodium Ethoxide: This is the most critical factor. Using a large excess of sodium ethoxide will inevitably drive the reaction towards the di-substituted product. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient to drive the primary reaction to completion without significant over-reaction.
Controlled Addition of Nucleophile: Instead of adding all the sodium ethoxide at once, a slow, controlled addition can help maintain a low concentration of the nucleophile in the reaction mixture, thus favoring the monosubstitution.
Reaction Temperature: Higher temperatures can sometimes favor the second substitution. Running the reaction at the lowest effective temperature can improve selectivity.
Q: My final product is contaminated with Methyl 6-hydroxy-2-ethoxynicotinate. What is the source of this impurity?
A: The presence of a hydroxy- impurity points directly to the presence of water in your reaction system.
Reagent and Solvent Purity: Ensure that your ethanol and other solvents are rigorously dried. Use absolute ethanol for preparing sodium ethoxide. Dry all glassware thoroughly before use.
Inert Atmosphere: Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
Optimized Experimental Protocols
The following are detailed, step-by-step methodologies for the key stages of the synthesis.
Protocol 1: Esterification of 2,6-Dichloronicotinic Acid
This protocol describes the conversion of the starting carboxylic acid to its corresponding methyl ester.
Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dichloronicotinic acid (1.0 eq).
Reagent Addition: Add anhydrous methanol (5-10 volumes) followed by a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate.
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 2,6-dichloronicotinate, which can be purified by column chromatography if necessary.[3][4]
Protocol 2: Selective Ethoxylation of Methyl 2,6-Dichloronicotinate
This protocol details the critical nucleophilic aromatic substitution step.
Preparation of Sodium Ethoxide: In a separate flame-dried flask under an inert atmosphere, dissolve clean sodium metal (1.05 eq) in anhydrous ethanol (sufficient to dissolve the sodium) with cooling.
Reaction Setup: In the main reaction flask, dissolve Methyl 2,6-dichloronicotinate (1.0 eq) in anhydrous ethanol or another suitable anhydrous solvent (e.g., THF).
Nucleophile Addition: Slowly add the freshly prepared sodium ethoxide solution to the solution of the ester at room temperature or a slightly elevated temperature (e.g., 40-50 °C).
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.
Quenching and Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by adding water.
Extraction and Purification: Remove the ethanol under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel to afford pure Methyl 6-chloro-2-ethoxynicotinate.
Data Summary and Comparison
The choice of reaction conditions can significantly impact the yield and purity of the final product. The table below summarizes typical conditions and expected outcomes for the ethoxylation step.
Parameter
Condition A (Standard)
Condition B (Optimized for Selectivity)
Potential Outcome
Solvent
Anhydrous Ethanol
Anhydrous THF
THF can sometimes offer better solubility and control.
Temperature
60-70 °C
40-50 °C
Lower temperature can reduce byproduct formation.
NaOEt (eq.)
1.2 - 1.5
1.05 - 1.1
Tighter stoichiometric control is key to minimizing di-substitution.
Addition Method
Bulk Addition
Slow, dropwise addition
Slow addition maintains a low concentration of the nucleophile.
Expected Yield
60-75%
75-85%
Optimized conditions generally lead to higher yields of the desired product.
Visualizing the Workflow and Troubleshooting
A clear understanding of the synthetic pathway and potential pitfalls is essential for success. The following diagrams illustrate the key steps and a troubleshooting decision tree.
Synthetic Workflow
Caption: A simplified workflow for the synthesis of Methyl 6-chloro-2-ethoxynicotinate.
Troubleshooting Decision Tree for Low Yield in Ethoxylation
Caption: A decision tree to diagnose and resolve low yield issues in the ethoxylation step.
References
Pearson+. (n.d.). Draw a plausible mechanism for the reaction between 4-chloropyridine.... Retrieved from [Link]
Thieme. (n.d.). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. Retrieved from [Link]
ResearchGate. (2025, August 6). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Retrieved from [Link]
environmentclearance.nic.in. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Retrieved from [Link]
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
Organic Syntheses. (n.d.). 6-hydroxynicotinic acid. Retrieved from [Link]
Swinburne University of Technology. (n.d.). Ethoxylation reactor modelling and design. Retrieved from [Link]
Google Patents. (n.d.). WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles.
Pearson. (n.d.). Side-Chain Reactions of Substituted Pyridines Explained. Retrieved from [Link]
PMC. (2024, August 13). Effect of Substituted Pyridine Co-Ligands and (Diacetoxyiodo)benzene Oxidants on the Fe(III)-OIPh-Mediated Triphenylmethane Hydroxylation Reaction. Retrieved from [Link]
Wikipedia. (n.d.). Ethoxylation. Retrieved from [Link]
Chemstations, Inc. (n.d.). PREDICTING THE DISTRIBUTION OF ETHOXYLATION HOMOLOGUES WITH A PROCESS SIMULATOR. Retrieved from [Link]
Chemistry Stack Exchange. (2015, January 30). Why is pyridine used when making tosyl esters from alcohols?. Retrieved from [Link]
Central Res. (n.d.). SYNTHESIS OF NOVEL 6-SUBSTITUTED 2-CHLORO-3-METHYLQUINOXALINES. Retrieved from [Link]
RSC Publishing. (n.d.). Nucleophilic displacements in substituted pyridine N-oxides. Part I. Kinetics of the reactions between sodium ethoxide and 2. Retrieved from [Link]
ResearchGate. (2025, August 9). Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine (Etifoxine). Retrieved from [Link]
The Vespiary. (n.d.). Recent trends in the chemistry of pyridine N-oxides. Retrieved from [Link]
Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]
Purification methods for Methyl 6-chloro-2-ethoxynicotinate crude reaction mixtures
Technical Support Center: Purification of Methyl 6-chloro-2-ethoxynicotinate This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification o...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification of Methyl 6-chloro-2-ethoxynicotinate
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of Methyl 6-chloro-2-ethoxynicotinate. Here, we address common challenges and frequently asked questions, offering practical, field-tested solutions to streamline your workflow and enhance product purity.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section is designed to help you diagnose and resolve specific issues that may arise during the purification of your crude Methyl 6-chloro-2-ethoxynicotinate reaction mixture.
Q1: My final product is an oil, but literature suggests it should be a solid. What's causing this, and how can I fix it?
A1: This is a common issue that typically points to the presence of impurities or residual solvent.
Residual Solvent: Even small amounts of high-boiling point solvents used in the reaction or initial work-up (e.g., DMF, DMSO) can prevent your product from solidifying.
Solution: Subject your oily product to high vacuum for an extended period (several hours to overnight). Gentle heating (e.g., 30-40°C) can aid in solvent removal, but be cautious of potential product degradation. A co-evaporation step, where you dissolve the oil in a low-boiling point solvent like dichloromethane or ethyl acetate and then re-concentrate it under vacuum, can also be effective.
Process-Related Impurities: The presence of unreacted starting materials or by-products can act as an impurity, leading to a depression of the melting point and preventing crystallization.
Solution: A thorough purification by column chromatography is recommended. A typical system involves silica gel as the stationary phase with a gradient elution of ethyl acetate in hexanes. Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity to elute your product.
Q2: I'm seeing a persistent impurity with a similar Rf value to my product on the TLC plate. How can I improve the separation?
A2: Co-eluting impurities are a frequent challenge. Here’s a systematic approach to achieve better separation:
Optimize Your TLC System: Before scaling up to column chromatography, invest time in optimizing the thin-layer chromatography (TLC) conditions.
Solvent System Modification: Experiment with different solvent systems. Sometimes, adding a small amount of a third solvent with a different polarity or property (e.g., a few drops of triethylamine for basic compounds, or acetic acid for acidic impurities) can significantly alter the relative retention factors. For nicotinic acid derivatives, a mobile phase of ethyl acetate and hexanes is a good starting point.
Try Different Stationary Phases: If you are using standard silica gel plates, consider trying alumina plates or reverse-phase plates (C18) to see if the selectivity for your product and the impurity changes.
Adjust Your Column Chromatography Technique:
Shallow Gradient: Instead of a steep gradient, employ a shallow gradient of your mobile phase. This will increase the resolution between closely eluting compounds.
Dry Loading: If your crude product has low solubility in the mobile phase, consider adsorbing it onto a small amount of silica gel and loading it onto the column as a dry powder. This can lead to sharper bands and better separation.
Q3: My yield is significantly lower than expected after column chromatography. What are the potential causes?
A3: Low recovery from column chromatography can be frustrating. Here are the likely culprits and their solutions:
Product Adsorption on Silica: Some polar compounds can irreversibly adsorb onto the acidic silica gel, leading to yield loss.
Solution: Deactivate the silica gel by adding a small percentage of a base like triethylamine to your mobile phase (e.g., 0.1-1%). This will neutralize the acidic sites on the silica and prevent your product from sticking.
Improper Mobile Phase Selection: If your mobile phase is too polar, your product may elute too quickly along with impurities. If it's not polar enough, your product may not elute at all.
Solution: Aim for an Rf value of 0.2-0.3 for your product in the chosen TLC solvent system before starting the column. This generally provides the best separation.
Column Overloading: Loading too much crude material onto the column can lead to poor separation and product loss.
Solution: A general rule of thumb is to use a 1:30 to 1:50 ratio of crude material to silica gel by weight.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for purifying crude Methyl 6-chloro-2-ethoxynicotinate?
A1: For most laboratory-scale syntheses, flash column chromatography over silica gel is the most effective and widely used method. It offers a good balance between speed, cost, and separation efficiency. For multi-gram scales, recrystallization can be a more economical and scalable option if a suitable solvent system can be identified.
Q2: What are the recommended solvent systems for column chromatography and recrystallization?
A2:
Purification Method
Recommended Solvent System
Key Considerations
Column Chromatography
Ethyl acetate in Hexanes (gradient elution)
A starting concentration of 5-10% ethyl acetate is often suitable, with a gradual increase to 20-30%.
Recrystallization
Isopropanol, Ethanol, or a mixture of Ethyl Acetate/Hexanes
The choice of solvent will depend on the specific impurity profile. Hot filtration may be necessary to remove insoluble impurities.
Q3: What analytical techniques are recommended to confirm the purity of the final product?
A3: A combination of techniques should be used to ensure the purity and identity of your Methyl 6-chloro-2-ethoxynicotinate:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is essential for confirming the chemical structure and identifying any organic impurities.
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These methods are excellent for determining the purity of your compound, often expressed as a percentage area.
Mass Spectrometry (MS): This confirms the molecular weight of your product.
Q4: What are the key safety precautions when handling Methyl 6-chloro-2-ethoxynicotinate and its purification solvents?
A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. The solvents used in purification, such as hexanes and ethyl acetate, are flammable and should be handled with care, away from ignition sources. Consult the Safety Data Sheet (SDS) for Methyl 6-chloro-2-ethoxynicotinate and all solvents before use.
Experimental Protocols
Protocol 1: Flash Column Chromatography
Slurry Preparation: Prepare a slurry of silica gel in your starting mobile phase (e.g., 5% ethyl acetate in hexanes).
Column Packing: Pour the slurry into your column and allow it to pack under a gentle flow of the mobile phase. Ensure the packed bed is level and free of cracks.
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Carefully load the solution onto the top of the silica bed.
Elution: Begin eluting with the starting mobile phase.
Gradient Increase: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing your pure product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
Solvent Selection: In a small test tube, dissolve a small amount of your crude product in a minimal amount of a hot solvent (e.g., isopropanol).
Dissolution: In a larger flask, dissolve the bulk of your crude material in the minimum amount of the hot solvent.
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
Crystallization: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to induce crystallization.
Crystal Collection: Collect the crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
Drying: Dry the crystals under high vacuum to remove any residual solvent.
Visualized Workflow
Below is a decision-making workflow to guide you in selecting the appropriate purification strategy.
Troubleshooting
Technical Support Center: Troubleshooting Low Conversion in Chloropyridine Cross-Couplings
Welcome to the Technical Support Center. Chloropyridines are ubiquitous building blocks in pharmaceutical synthesis, but their cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Negishi) frequently suffer...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. Chloropyridines are ubiquitous building blocks in pharmaceutical synthesis, but their cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Negishi) frequently suffer from stalled or low conversion rates. As an application scientist, I have designed this guide to provide causality-driven troubleshooting, self-validating protocols, and mechanistic insights to help you overcome these synthetic bottlenecks.
Visual Workflow: Diagnosing Low Conversion
Before altering your reaction conditions, it is critical to diagnose why the reaction is failing. The following decision tree isolates the root cause based on the presence of unreacted starting materials and side products.
Fig 1. Decision tree for diagnosing low conversion in chloropyridine couplings.
Section 1: Mechanistic Causes of Low Conversion
Q1: Why do chloropyridines exhibit inherently lower conversion rates compared to their bromo- or iodo- analogs?A1: The primary bottleneck is the oxidative addition step. The carbon-chlorine (C-Cl) bond is significantly stronger than C-Br or C-I bonds, making the initial insertion of the Pd(0) or Ni(0) catalyst kinetically challenging[1],[2]. Furthermore, the electron-deficient nature of the pyridine ring can influence the reactivity of the C-Cl bond; while it may activate the bond relative to unactivated aryl chlorides, it also makes the metal center more prone to off-cycle resting states[2]. To overcome this, highly active, electron-rich ligands (such as N-heterocyclic carbenes) are required to accelerate oxidative addition.
Q2: I am using a highly active catalyst, but conversion stalls at 20-30%. Could catalyst poisoning be the issue?A2: Yes. Catalyst poisoning is a leading cause of stalled conversions in pyridine couplings. The basic nitrogen atom in the pyridine ring can strongly coordinate to the palladium or nickel catalyst, forming stable, off-cycle complexes that deplete the active catalyst pool[2],[3].
Causality & Solution: To mitigate this, you must use bulky ligands that create a steric shield around the metal center, preventing the pyridine nitrogen from coordinating. Precatalysts like PEPPSI-IPent—which features a bulky N-heterocyclic carbene (NHC) and a sacrificial 3-chloropyridine ligand—are explicitly designed to prevent this type of poisoning and have shown consistently superior yields in sterically demanding heteroaryl couplings[4].
Fig 2. Catalytic cycle highlighting failure points specific to chloropyridine substrates.
Q3: My Suzuki-Miyaura coupling with a chloropyridine yields mostly recovered starting material and protodeboronated side products. How can I fix this?A3: Protodeboronation (the replacement of the boronic acid group with a hydrogen atom) is a highly competitive side reaction promoted by water and certain bases[2]. If the oxidative addition of your chloropyridine is slow, the boronic acid remains exposed to the base and water, leading to rapid protodeboronation before transmetalation can occur[2],[5].
Solution: Shift to anhydrous conditions, use a pinacol ester instead of a free boronic acid, and utilize a pre-activated catalyst to ensure immediate entry into the catalytic cycle[2].
This protocol uses a built-in control: the use of a Pd(II) precatalyst ensures that in situ reduction to Pd(0) is not the point of failure.
Preparation: In a nitrogen-filled glovebox, add the chloropyridine (1.0 equiv), the boronic acid pinacol ester (1.5 equiv), and anhydrous K₃PO₄ (2.0 - 3.0 equiv) to an oven-dried Schlenk tube[2]. Causality: Pinacol esters are significantly more resistant to protodeboronation than free boronic acids[2].
Catalyst Addition: Add 1-5 mol% of a well-defined Pd(II) precatalyst (e.g., PEPPSI-IPent or Pd₂dba₃ with a high L:Pd ratio)[5],[4]. Causality: Precatalysts bypass the unpredictable nature of in situ Pd(0) generation, eliminating a common variable for low conversion.
Solvent: Add anhydrous, rigorously degassed 1,4-dioxane. Validation Step: The solvent must be sparged with nitrogen for at least 30 minutes prior to use to ensure all oxygen is removed, preventing Pd(0) oxidation and homocoupling[2],[6].
Reaction: Seal the tube, remove from the glovebox, and heat to 80-110 °C[2].
Monitoring: Monitor via LC-MS[2]. If the boronic ester is consumed but conversion is low, protodeboronation is still occurring; consider a slow-addition syringe pump for the boronate.
Q4: In my Buchwald-Hartwig amination of a chloropyridine, I observe significant hydrodehalogenation instead of the desired C-N coupling. Why?A4: Hydrodehalogenation (replacement of -Cl with -H) occurs when the reductive elimination step is excessively slow, allowing competing pathways—such as β-hydride elimination from the amine or reactions with trace water—to take over[7].
Solution: Ensure strictly anhydrous conditions and utilize a ligand that accelerates reductive elimination by enforcing a tight bite angle or immense steric bulk (e.g., BrettPhos)[1],[7].
Protocol 2: High-Conversion Buchwald-Hartwig Amination of Chloropyridines
Reagents: To a dry Schlenk tube under an inert atmosphere (e.g., argon), add BrettPhos-precatalyst (2 mol%) and the chloropyridine (1.0 equiv)[1].
Amine & Base: Add the amine (1.2 equiv) and anhydrous LiHMDS (2.5 equiv)[1]. Causality: High-purity, anhydrous base is critical; trace moisture or hydroxide in bases like NaOtBu can hydrolyze the chloropyridine or exacerbate hydrodehalogenation[7].
Execution: Seal the Schlenk tube and heat the reaction mixture at 65 °C with stirring for 16 hours[1].
Quench & Workup: Cool to room temperature, quench with a saturated aqueous solution of ammonium chloride to safely neutralize the strong base, and extract with ethyl acetate[1].
Data Presentation: Catalyst System Comparison for Chloropyridine Couplings
To aid in your experimental design, the following table summarizes the performance of various catalyst systems specifically against chloropyridine substrates.
Catalyst / Precatalyst System
Oxidative Addition Efficiency (C-Cl)
Resistance to Pyridine Poisoning
Primary Application / Best Use Case
Reference
Pd(OAc)₂ / SPhos
Moderate
Low
Standard Suzuki couplings of unhindered aryl chlorides
Stability of Methyl 6-chloro-2-ethoxynicotinate under basic hydrolysis conditions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Methyl 6-chloro-2-ethoxynicotinate, focusing on its stability under basic hydrolysis conditions....
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Methyl 6-chloro-2-ethoxynicotinate, focusing on its stability under basic hydrolysis conditions. Here, we address common experimental challenges through a structured question-and-answer format, offering troubleshooting advice and explaining the underlying chemical principles.
Q1: My basic hydrolysis of Methyl 6-chloro-2-ethoxynicotinate to 6-chloro-2-ethoxynicotinic acid is sluggish and incomplete. What are the likely causes?
A1: Incomplete hydrolysis, or saponification, of Methyl 6-chloro-2-ethoxynicotinate is a common issue that can stem from several factors. The reaction involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon.[1][2] Let's break down the potential culprits:
Insufficient Base: Saponification is not a catalytic process with respect to the base; it requires at least a stoichiometric equivalent of hydroxide to drive the reaction to completion.[3][4] The reaction produces a carboxylic acid, which will be deprotonated by the base to form a carboxylate salt.[5] This acid-base reaction is essentially irreversible and consumes the base.[5][6] Using a molar excess of the base (e.g., 1.5-2.0 equivalents) is often recommended to ensure the reaction goes to completion.[7]
Low Reaction Temperature: Like many organic reactions, the rate of hydrolysis is temperature-dependent. If the reaction is proceeding too slowly at room temperature, gentle heating can significantly increase the rate. However, excessive heat can promote side reactions.
Poor Solubility: Methyl 6-chloro-2-ethoxynicotinate may have limited solubility in a purely aqueous basic solution. The use of a co-solvent, such as methanol, ethanol, or tetrahydrofuran (THF), can improve solubility and facilitate better interaction between the ester and the hydroxide ions.
Inefficient Mixing: In a heterogeneous reaction mixture, inefficient stirring can lead to localized depletion of the hydroxide ion and slow down the overall reaction rate. Ensure vigorous and consistent agitation throughout the reaction.
Q2: I'm observing the formation of an unexpected byproduct during the hydrolysis. What could it be?
A2: The presence of the chloro and ethoxy groups on the pyridine ring introduces the possibility of side reactions under basic conditions, especially with prolonged reaction times or elevated temperatures.
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient, and this is further enhanced by the electron-withdrawing chloro and ester/carboxylate groups. This makes the ring susceptible to nucleophilic attack. The most likely byproduct is the substitution of the chloro group by a hydroxide ion, leading to the formation of a 6-hydroxy-2-ethoxynicotinic acid derivative. While direct hydrolysis of 2-chloropyridine to 2-hydroxypyridine is difficult, the presence of activating groups can facilitate this reaction.[8]
Hydrolysis of the Ethoxy Group: Although less common under typical basic hydrolysis conditions for the ester, prolonged exposure to strong base and heat could potentially lead to the cleavage of the ethoxy group, yielding a 2-hydroxy-6-chloronicotinic acid derivative.
To minimize these side reactions, it is crucial to carefully control the reaction temperature and time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended to determine the optimal endpoint and avoid over-running the reaction.
Q3: What are the best practices for monitoring the progress of the hydrolysis reaction?
A3: Effective reaction monitoring is critical for achieving a high yield of the desired product and minimizing byproduct formation.
Thin Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitative monitoring. A suitable solvent system (e.g., a mixture of ethyl acetate and heptane or hexane) should be chosen to achieve good separation between the starting material (Methyl 6-chloro-2-ethoxynicotinate) and the product (6-chloro-2-ethoxynicotinic acid). The starting ester will be less polar and have a higher Rf value, while the product carboxylic acid will be more polar and have a lower Rf value (often staying at the baseline unless an acidic mobile phase is used).
High-Performance Liquid Chromatography (HPLC): For more quantitative and precise monitoring, HPLC is the method of choice. A reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid like formic acid or trifluoroacetic acid) can effectively separate the starting material, product, and any potential byproducts. This allows for accurate determination of the reaction conversion.
Gas Chromatography (GC): GC can also be used, particularly for monitoring the disappearance of the more volatile starting material.[9] However, the carboxylic acid product is non-volatile and would require derivatization to be analyzed by GC.
Q4: What is the recommended workup procedure after the hydrolysis is complete?
A4: A proper workup procedure is essential for isolating the 6-chloro-2-ethoxynicotinic acid in good purity.
Solvent Removal (if applicable): If a co-solvent like methanol or THF was used, it should be removed under reduced pressure (e.g., using a rotary evaporator).[7]
Acidification: The resulting aqueous solution contains the sodium or potassium salt of the carboxylic acid. To obtain the free carboxylic acid, the solution should be cooled in an ice bath and carefully acidified with a dilute acid (e.g., 1 M HCl) until the pH is acidic (typically pH 3-4).[7] This will protonate the carboxylate, causing the carboxylic acid to precipitate out of the solution if it is not very water-soluble.
Extraction: The product can then be extracted from the aqueous layer using an organic solvent such as ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery of the product.
Washing and Drying: The combined organic extracts should be washed with brine to remove any remaining water-soluble impurities. The organic layer is then dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
Solvent Evaporation: After filtering off the drying agent, the solvent is removed under reduced pressure to yield the crude product.
Purification: The crude 6-chloro-2-ethoxynicotinic acid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[7]
Experimental Protocols & Data
Protocol: Basic Hydrolysis of Methyl 6-chloro-2-ethoxynicotinate
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 6-chloro-2-ethoxynicotinate (1.0 eq) in a 1:1 mixture of methanol and water.
Addition of Base: Add sodium hydroxide (1.5 eq) to the solution and stir the mixture at room temperature.
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes) or HPLC until the starting material is consumed.
Workup:
Remove the methanol under reduced pressure.
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl.
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Data Summary: Physicochemical Properties
Compound
Molecular Formula
Molecular Weight ( g/mol )
Methyl 6-chloro-2-ethoxynicotinate
C9H10ClNO3
215.63
6-chloro-2-ethoxynicotinic acid
C8H8ClNO3
201.61
Visualizing the Process
Hydrolysis Mechanism
The basic hydrolysis (saponification) of Methyl 6-chloro-2-ethoxynicotinate proceeds through a nucleophilic acyl substitution mechanism.[10]
Caption: Mechanism of basic hydrolysis of Methyl 6-chloro-2-ethoxynicotinate.
Experimental Workflow
A typical workflow for the hydrolysis and purification process is outlined below.
Caption: Experimental workflow for the hydrolysis of Methyl 6-chloro-2-ethoxynicotinate.
References
PrepChem.com. Synthesis of 6-chloronicotinic acid. Available at: [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). analytical methods. Available at: [Link]
Organic Syntheses. 6-hydroxynicotinic acid. Available at: [Link]
Google Patents. US4942239A - Process for the production of 2-hydroxypyridine.
Organic Chemistry Tutor. Saponification of Esters. Available at: [Link]
Google Patents. CN103570612A - Preparation method of 6-chloronicotinic acid.
Master Organic Chemistry. Basic Hydrolysis of Esters – Saponification. Available at: [Link]
University of Calgary. Ch20: Hydrolysis of Esters - Chemistry. Available at: [Link]
A-Level Chemistry. Carboxylic Acids and Derivatives - Properties and Reactivity of Esters. Available at: [Link]
CDC Stacks. Improved Rapid Analytical Method for the Urinary Determination of 3,5,6 Trichloro-2-PyridinoI, a Metabolite of Chlorpyrifos. Available at: [Link]
Eurofins. Analytical Method Summaries. Available at: [Link]
HYDROLYSIS REACTIONS. HYDROLYSIS REACTIONS. Available at: [Link]
Royal Society of Chemistry. Pd(ii)-catalyzed oxidative alkoxycarbonylation of 2-phenoxypyridine derivatives with CO and alcohols - Organic & Biomolecular Chemistry. Available at: [Link]
National Institutes of Health. Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines - PMC. Available at: [Link]
YouTube. Saponification (Hydrolysis of Esters with OH-). Available at: [Link]
Fundamentals of Organic Chemistry-OpenStax Adaptation. 11.9 Chemistry of Esters. Available at: [Link]
ResearchGate. A) Enantiospecific hydrolysis of 2‐phenylaziridine occurs in both the.... Available at: [Link]
YouTube. 374 BCH3023 Saponification of Esters. Available at: [Link]
Organic Chemistry Portal. Methyl Esters. Available at: [Link]
Unknown. 5. Hydrolysis of an Ester (Section 18.4C) Esters are hydrolyzed only in the presence of. Available at: [Link]
Chemistry LibreTexts. 21.6: Chemistry of Esters. Available at: [Link]
ResearchGate. 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Available at: [Link]
Royal Society of Chemistry. Analytical Methods. Available at: [Link]
Semantic Scholar. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Available at: [Link]
Inorganica Chimica Acta. Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt( - III. Available at: [Link]
ResearchGate. (PDF) Stability of drugs and medicines Hydrolysis. Available at: [Link]
Reddit. Methyl Hydrolysis : r/OrganicChemistry. Available at: [Link]
Technical Support Center: Overcoming Steric Hindrance in Nicotinate Substitution
Welcome to the Advanced Synthesis Support Center. Nicotinates (pyridine-3-carboxylates) are highly valuable scaffolds in medicinal chemistry and drug development.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Center. Nicotinates (pyridine-3-carboxylates) are highly valuable scaffolds in medicinal chemistry and drug development. However, functionalizing them via substitution reactions often presents severe bottlenecks. While the ester group electronically activates the pyridine ring, it introduces massive steric hindrance at the adjacent C2 and C4 positions.
This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you bypass these steric barriers.
Q1: My SNAr reaction with a secondary amine at the C4 position of ethyl 4,6-dichloronicotinate is failing, yielding mostly unreacted starting material. Why is the C4 position so unreactive compared to C6?
Application Scientist Insight:
The reactivity disparity is a classic interplay of electronics versus sterics. While both the C4 and C6 positions are electronically activated by the pyridine nitrogen and the C3 ester, the C6 position is sterically unencumbered 1. At the C4 position, the incoming nucleophile experiences severe steric repulsion from the carbonyl oxygen of the adjacent C3 ester. This clash drastically raises the activation energy required to form the Meisenheimer intermediate.
The Solution:
To overcome this, you must lower the transition state energy by optimizing the leaving group. Switch your leaving group from chloride to fluoride. Because the rate-limiting step in SNAr is the initial nucleophilic attack (not leaving group dissociation), the extreme electronegativity of fluorine draws electron density away from the C4 carbon, stabilizing the transition state and accelerating the reaction despite the steric bulk.
Protocol 1: Self-Validating Microwave-Assisted SNAr via Halogen Exchange
Step 1: Halogen Exchange (Halex)
In a flame-dried flask under argon, combine the C4-chloronicotinate (1.0 equiv), anhydrous KF (3.0 equiv, spray-dried), and 18-crown-6 (0.1 equiv) in anhydrous acetonitrile.
Heat at 80 °C for 12 hours.
Validation Checkpoint: Take an aliquot for
F NMR. The appearance of a distinct peak around -100 to -110 ppm confirms successful fluorination. Do not proceed until complete conversion is observed.
Step 2: Microwave-Assisted SNAr
Transfer the crude C4-fluoronicotinate (1.0 equiv), the bulky amine nucleophile (1.5 equiv), and DIPEA (2.0 equiv) into a microwave vial with anhydrous DMF.
Irradiate at 120 °C for 30 minutes. Causality Note: Microwave heating provides rapid, uniform energy transfer to overcome the high activation barrier caused by the C3-ester steric clash.
Validation Checkpoint: Monitor via TLC. The highly polar fluorinated starting material should be completely consumed, replaced by a distinct, UV-active product spot.
FAQ Section 2: Palladium-Catalyzed Cross-Coupling
Q2: I switched to a Buchwald-Hartwig amination to couple a bulky secondary amine to a C2-chloronicotinate. I am observing rapid consumption of starting material, but LC-MS shows a protodehalogenated (debrominated/dechlorinated) byproduct instead of my product. What is going wrong?
Application Scientist Insight:
Your catalyst is successfully performing oxidative addition, but it is failing at the reductive elimination step. When coupling secondary amines to sterically hindered nicotinates, the steric bulk prevents the palladium center from easily bringing the amine and the aryl group close enough to form the C-N bond. Consequently, β-hydride elimination outcompetes reductive elimination, leading to the protodehalogenated byproduct.
The Solution:
You must select a ligand specifically designed to accelerate reductive elimination in sterically congested environments. Computational and experimental studies demonstrate that for secondary amines, RuPhos is the optimal ligand because its specific electronic structure and bulk lower the reductive elimination energy barrier 2. Conversely, if you were using a primary amine, oxidative addition would be the rate-limiting step, making BrettPhos the superior choice.
Table 1: Quantitative Data for Ligand Selection in Hindered Nicotinate Amination
Catalyst Pre-activation: In a glovebox, combine Pd
(dba) (2 mol%) and RuPhos (4.8 mol%) in anhydrous toluene. Stir at room temperature for 15 minutes.
Validation Checkpoint: The solution must transition from deep purple/red (Pd(dba)) to a dark brown/orange homogeneous solution, indicating successful ligand exchange and formation of the active Pd(0)-RuPhos complex.
Substrate Addition: Add the C2-chloronicotinate (1.0 equiv) and secondary amine (1.2 equiv).
Base Addition: Add NaOtBu (1.5 equiv). Causality Note: NaOtBu is strong enough to deprotonate the coordinated amine but can cause ester hydrolysis if water is present. Ensure strictly anhydrous conditions.
Heating: Seal the vessel, remove from the glovebox, and heat to 100 °C for 4–12 hours.
Validation Checkpoint: Monitor by LC-MS. If the starting mass [M+H]
persists without product formation, oxidative addition has failed (consider switching to the corresponding bromide). If a [M-Cl+H] peak appears, protodehalogenation is occurring, indicating reductive elimination is too slow (ensure your RuPhos batch is not oxidized).
Q3: My target requires functionalization at the C2 position, but both SNAr and Buchwald-Hartwig have failed due to extreme steric congestion. Are there alternative pathways?
Application Scientist Insight:
When traditional flat-ring substitution fails, you must change the hybridization of the ring. Dearomatization strategies temporarily convert the sp
hybridized pyridine into an sp hybridized intermediate, relieving planar steric tension. For instance, transition-metal catalyzed 1,4-dearomatization or nucleophilic dearomatization allows for functionalization that bypasses direct SNAr constraints 3. Additionally, utilizing novel Lewis acid-base adducts, such as triborane (BH)-mediated regioselective substitutions, can alter the electronic landscape of the pyridine ring, though extreme steric hindrance can still dictate regioselectivity 4.
Workflow & Mechanistic Visualizations
Decision matrix for functionalizing sterically hindered nicotinates.
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Ethyl 4,6-dichloronicotinate. Benchchem. 1
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. 2
Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews. 3
Triborane (B
H)-mediated regioselective substitution reactions of pyridine derivatives. RSC. 4
A Senior Application Scientist's Guide to the 1H NMR Chemical Shift Assignments of Methyl 6-chloro-2-ethoxynicotinate
This guide provides an in-depth analysis and comparison of the 1H Nuclear Magnetic Resonance (NMR) chemical shift assignments for Methyl 6-chloro-2-ethoxynicotinate. Designed for researchers, scientists, and professional...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis and comparison of the 1H Nuclear Magnetic Resonance (NMR) chemical shift assignments for Methyl 6-chloro-2-ethoxynicotinate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It offers a detailed interpretation of the predicted spectrum, grounded in fundamental NMR principles and compared with experimental data from structurally analogous compounds. This comparative approach is crucial for the unambiguous structural elucidation of novel substituted pyridine derivatives, a common scaffold in medicinal chemistry.
Introduction: The Importance of NMR in Structural Elucidation
In the synthesis of novel chemical entities, particularly within pharmaceutical research, the definitive confirmation of a molecule's structure is paramount. 1H NMR spectroscopy stands as a cornerstone technique for this purpose, providing detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. For a compound like Methyl 6-chloro-2-ethoxynicotinate, a substituted pyridine, understanding the subtle electronic effects of each substituent on the proton chemical shifts is key to its unequivocal identification.
The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, exhibits a complex electronic landscape. The electronegativity of the nitrogen atom and the positions of various substituents—in this case, a chloro, an ethoxy, and a methyl ester group—create a unique magnetic environment for each proton. This guide will dissect these influences to predict the 1H NMR spectrum of the title compound and compare it with known, structurally related molecules to validate the assignments.
Predicted 1H NMR Spectrum of Methyl 6-chloro-2-ethoxynicotinate
As of the writing of this guide, a publicly available, assigned 1H NMR spectrum for Methyl 6-chloro-2-ethoxynicotinate is not readily accessible. However, based on established principles of NMR spectroscopy and analysis of substituent effects, a highly accurate prediction can be made.[1]
The structure of Methyl 6-chloro-2-ethoxynicotinate with the anticipated proton environments is shown below:
Caption: Molecular structure of Methyl 6-chloro-2-ethoxynicotinate with protons labeled for NMR assignment.
Based on the electronic effects of the substituents, the following 1H NMR chemical shifts are predicted:
Proton Label
Assignment
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Integration
Rationale
a
-COOCH₃
~3.9
Singlet (s)
3H
Methyl esters typically appear in this region. The singlet multiplicity is due to the absence of adjacent protons.
b
-OCH₂CH₃
~4.4
Quartet (q)
2H
The methylene protons are deshielded by the adjacent oxygen atom. They are split into a quartet by the three neighboring methyl protons.
c
-OCH₂CH₃
~1.4
Triplet (t)
3H
The methyl protons of the ethoxy group are in a typical alkyl region and are split into a triplet by the two neighboring methylene protons.
d
H-4
~8.1
Doublet (d)
1H
This proton is deshielded by the electron-withdrawing ester group and the ring nitrogen. It will be coupled to H-5.
e
H-5
~7.0
Doublet (d)
1H
This proton is shielded relative to H-4 due to the influence of the electron-donating ethoxy group. It will be coupled to H-4.
Comparative Analysis with Structurally Related Compounds
To substantiate the predicted chemical shifts, a comparison with experimentally determined data for analogous compounds is invaluable. We will consider Methyl 2-chloronicotinate and Ethyl nicotinate for this purpose.
Methyl 2-chloronicotinate
This compound shares the chloro and methyl ester substituents on the pyridine ring but lacks the ethoxy group at the 2-position.
Experimental 1H NMR Data (CDCl₃/TMS, δ ppm): [2][3]
3.97 (3H, s): Corresponds to the methyl ester protons (-COOCH₃).
7.33 (1H, dd): Assigned to the H-5 proton.
8.17 (1H, dd): Assigned to the H-4 proton.
8.53 (1H, dd): Assigned to the H-6 proton.
The chemical shifts of the methyl ester protons are very similar to our prediction for Methyl 6-chloro-2-ethoxynicotinate. The aromatic protons in Methyl 2-chloronicotinate are all deshielded compared to benzene due to the electron-withdrawing nature of the nitrogen atom, the chloro group, and the ester group.
Ethyl nicotinate
This molecule allows for the examination of the ethoxycarbonyl group and the unsubstituted pyridine ring protons.
1.42 (3H, t): The methyl protons of the ethyl ester.
4.46 (2H, q): The methylene protons of the ethyl ester.
7.41 (1H, m): The H-5 proton.
8.28 (1H, m): The H-4 proton.
8.76 (1H, m): The H-6 proton.
9.23 (1H, s): The H-2 proton.
The chemical shifts for the ethyl group protons are consistent with our predictions for the ethoxy group in the target molecule. The aromatic protons show a clear downfield shift due to the electronegativity of the nitrogen atom.
Discussion and Synthesis of Data
The comparative analysis provides strong support for our predicted chemical shift assignments for Methyl 6-chloro-2-ethoxynicotinate.
Aliphatic Protons: The predicted shifts for the methyl ester and the ethoxy group are well-aligned with the experimental data from the comparative compounds.
Aromatic Protons: In our target molecule, the electron-donating ethoxy group at the 2-position is expected to have a shielding effect, particularly on the ortho (H-3, which is substituted) and para (H-5) positions. This explains why the predicted chemical shift for H-5 (~7.0 ppm) is significantly upfield compared to the H-5 proton in Methyl 2-chloronicotinate (7.33 ppm). The chloro group at the 6-position will have a deshielding effect on the adjacent H-5 proton, but the ethoxy group's influence is expected to be more dominant. The H-4 proton is predicted to be downfield due to its proximity to the electron-withdrawing ester group and the ring nitrogen, consistent with the observed data for the analogs.
The following table summarizes the comparison:
Proton
Predicted (Target Compound)
Methyl 2-chloronicotinate (Exptl.)
Ethyl nicotinate (Exptl.)
-COOCH₃
~3.9 (s)
3.97 (s)
-
-OCH₂CH₃
~4.4 (q)
-
4.46 (q) (ester)
-OCH₂CH₃
~1.4 (t)
-
1.42 (t) (ester)
H-4
~8.1 (d)
8.17 (dd)
8.28 (m)
H-5
~7.0 (d)
7.33 (dd)
7.41 (m)
Experimental Protocol for 1H NMR Spectroscopy
For researchers who wish to acquire their own data, the following is a standardized protocol for 1H NMR spectroscopy.
Caption: A generalized workflow for acquiring and processing a 1H NMR spectrum.
Detailed Steps:
Sample Preparation:
Accurately weigh 5-10 mg of Methyl 6-chloro-2-ethoxynicotinate.
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
Transfer the solution to a 5 mm NMR tube.
Instrument Setup:
The 1H NMR spectrum should be recorded on a spectrometer with a proton frequency of at least 300 MHz to ensure adequate signal dispersion.
Before inserting the sample, the instrument's magnetic field should be shimmed to ensure homogeneity, which is critical for obtaining sharp, well-resolved peaks.
Data Acquisition:
Insert the sample into the NMR probe.
Set appropriate acquisition parameters. For a standard 1H experiment, this will include:
Number of scans: Typically 8 to 16 for a sample of this concentration.
Pulse sequence: A standard one-pulse experiment is usually sufficient.
Acquisition time: 2-4 seconds.
Relaxation delay: 1-5 seconds to allow for full proton relaxation between pulses.
Acquire the Free Induction Decay (FID) signal.
Data Processing:
Apply a Fourier transform to the FID to convert the time-domain signal to a frequency-domain spectrum.
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
Integrate the area under each peak to determine the relative number of protons each signal represents.
Conclusion
This guide has provided a comprehensive, expert-level analysis of the 1H NMR chemical shift assignments for Methyl 6-chloro-2-ethoxynicotinate. By combining predictive methods based on fundamental NMR principles with a comparative analysis of experimentally verified data from analogous compounds, we have established a reliable set of expected chemical shifts. This approach not only facilitates the structural confirmation of the title compound but also serves as a valuable educational resource for understanding substituent effects in substituted pyridine systems. The provided experimental protocol offers a standardized method for researchers to obtain high-quality NMR data for their own synthesized compounds.
13C NMR spectral data analysis of Methyl 6-chloro-2-ethoxynicotinate
13C NMR Spectral Data Analysis of Methyl 6-chloro-2-ethoxynicotinate[1][2][3][4] Executive Summary Methyl 6-chloro-2-ethoxynicotinate (CAS: 1246765-45-6) is a critical heterocyclic building block, frequently employed as...
Author: BenchChem Technical Support Team. Date: March 2026
13C NMR Spectral Data Analysis of Methyl 6-chloro-2-ethoxynicotinate[1][2][3][4]
Executive Summary
Methyl 6-chloro-2-ethoxynicotinate (CAS: 1246765-45-6) is a critical heterocyclic building block, frequently employed as a scaffold in the synthesis of tyrosine kinase inhibitors and other pyridine-based pharmaceuticals. Its structural integrity is defined by three distinct functionalities on the pyridine ring: a chloro group at C6, an ethoxy ether at C2, and a methyl ester at C3.
This guide provides a rigorous technical framework for the structural verification of this compound using Carbon-13 Nuclear Magnetic Resonance (
C NMR). Unlike standard proton NMR, C NMR is indispensable here for resolving the quaternary carbons (C2, C3, C6, and C=O) that define the substitution pattern and distinguishing the product from common synthetic byproducts like N-alkylated pyridones or regioisomers .
To accurately assign the spectrum, the molecule is segmented into three magnetic environments:
Aliphatic Region (10–70 ppm): The ethoxy ethyl group (-OCH
CH) and the ester methyl (-OCH).
Aromatic Region (110–165 ppm): The pyridine ring carbons. The chemical shifts are heavily influenced by the electronegativity of the oxygen (C2) and chlorine (C6) substituents.
Carbonyl Region (160–170 ppm): The ester carbonyl carbon.
Experimental Protocol
This protocol ensures maximum sensitivity for quaternary carbons, which often suffer from long relaxation times (
).
Sample Preparation
Solvent: Chloroform-
(CDCl) is the standard.
Why: It prevents hydrogen bonding shifts common in DMSO-
and offers a clean baseline (triplet at 77.16 ppm).
Concentration: 30–50 mg in 0.6 mL solvent.
Note: Lower concentrations require exponentially longer scan times for
C detection.
Tube: 5 mm high-precision NMR tube (Class A).
Instrument Parameters (400 MHz equivalent)
Pulse Sequence: zgpg30 (Power-gated decoupling).
Spectral Width: 240 ppm (–10 to 230 ppm).
Relaxation Delay (D1):2.0 – 3.0 seconds .
Critical: The C2, C3, C6, and C=O carbons are quaternary. A short D1 (<1s) will saturate these nuclei, leading to missing or low-intensity peaks.
Scans (NS): Minimum 1024 (approx. 1 hour).
Temperature: 298 K (25°C).
Spectral Data Analysis
The following table synthesizes experimental benchmarks from analogous pyridine derivatives (e.g., Methyl 6-chloronicotinate) with calculated substituent chemical shift (SCS) additivity rules.
Table 1: 13C NMR Assignment Guide (CDCl
)
Carbon Label
Type
Predicted Shift (, ppm)
Signal Characteristics
Mechanistic Insight
C=O
Quaternary
164.5 – 165.5
Low Intensity
Typical ester carbonyl; slightly shielded by conjugation with the pyridine ring.
C2
Quaternary
160.0 – 162.0
Low Intensity
Deshielded by direct attachment to Ethoxy oxygen (O-C bond) and Pyridine Nitrogen.
C6
Quaternary
150.0 – 154.0
Low Intensity
Deshielded by Chlorine (-I effect), but less than C2.
C4
Methine (CH)
139.0 – 141.0
High Intensity
para to the Ethoxy group; typical pyridine CH.
C3
Quaternary
112.0 – 115.0
Low Intensity
Shielded by ortho effect of the electron-donating Ethoxy group.
C5
Methine (CH)
118.0 – 120.0
High Intensity
meta to Ethoxy; ortho to Chlorine.
O-CH
Methylene
62.0 – 64.0
Medium Intensity
Characteristic deshielded ether linkage.
O-CH
Methyl
52.0 – 53.0
High Intensity
Characteristic ester methoxy.
CH-CH
Methyl
14.0 – 15.0
High Intensity
Terminal methyl of the ethoxy group.
Comparative Analysis: Product vs. Alternatives
In drug development, "alternatives" often refer to impurities formed during synthesis (Isomers) or different solvents used for analysis.
Scenario A: Distinguishing from the N-Alkylated Isomer
During the alkylation of Methyl 6-chloro-2-hydroxynicotinate, a common competing reaction is N-alkylation, producing the N-ethyl pyridone .
The Product (O-Ethyl): C2 appears at ~161 ppm (Aromatic C-O bond).
The Impurity (N-Ethyl): The C2 becomes a Carbonyl (C=O) of a pyridone, typically shifting further downfield or changing the shielding of the ring carbons significantly. The N-Ethyl CH
shifts upfield (~45-50 ppm) compared to O-Ethyl (~63 ppm).
Scenario B: Distinguishing from the Regioisomer
Alternative: Methyl 2-chloro-6-ethoxynicotinate (Cl and OEt swapped).
Differentiation:
In the target (6-Cl, 2-OEt), C3 is ortho to the Ethoxy group, causing significant shielding (shifts to ~113 ppm).
In the regioisomer (2-Cl, 6-OEt), C3 is ortho to the Chlorine. Chlorine has a weaker shielding effect than Ethoxy. C3 would appear further downfield (~125-130 ppm).
Advanced Verification Workflow
For definitive structural proof, 1D
C NMR should be paired with 2D HMBC (Heteronuclear Multiple Bond Correlation).
Caption: Logical workflow for validating the structure, including a feedback loop for optimizing quaternary carbon detection.
References
PubChem. Methyl 6-chloro-2-methoxynicotinate (Analogous Structure Data). National Library of Medicine. Available at: [Link]
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics, vol. 29, no.[2] 9, 2010, pp. 2176–2179. Available at: [Link]
Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, Berlin, 2009. (Standard reference for Substituent Chemical Shift Additivity Rules).
Publish Comparison Guide: Mass Spectrometry Fragmentation of Methyl 6-chloro-2-ethoxynicotinate
Executive Summary Methyl 6-chloro-2-ethoxynicotinate (CAS: 1246765-45-6) is a critical pyridine-based intermediate often employed in the synthesis of agrochemicals and pharmaceutical scaffolds. Its structural integrity i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 6-chloro-2-ethoxynicotinate (CAS: 1246765-45-6) is a critical pyridine-based intermediate often employed in the synthesis of agrochemicals and pharmaceutical scaffolds. Its structural integrity is defined by three functional groups: a methyl ester at position 3, a chlorine atom at position 6, and an ethoxy group at position 2.
In mass spectrometry (MS), particularly Electron Ionization (EI), this compound exhibits a distinct "fingerprint" driven by the ortho-effect between the ethoxy and ester groups. This guide provides a detailed mechanistic analysis of its fragmentation, contrasting it with its structural analog, Methyl 6-chloro-2-methoxynicotinate, to demonstrate how MS can definitively distinguish between these closely related species.
Technical Specifications & Instrumentation
Before analyzing the fragmentation, the fundamental physicochemical properties and experimental conditions must be established to ensure reproducibility.
Physicochemical Profile
Property
Specification
Compound Name
Methyl 6-chloro-2-ethoxynicotinate
Molecular Formula
C₉H₁₀ClNO₃
Monoisotopic Mass
215.0349 Da (³⁵Cl)
Molecular Weight
215.63 g/mol
Key Isotopes
³⁵Cl (75.8%), ³⁷Cl (24.2%)
Isotopic Signature
M (215) and M+2 (217) in a 3:1 ratio
Recommended Experimental Protocol (GC-MS)
To replicate the fragmentation patterns described below, the following instrument parameters are recommended:
Ionization Mode: Electron Impact (EI)
Electron Energy: 70 eV (Standard library compatibility)
Source Temperature: 230 °C
Transfer Line: 280 °C
Mass Range: m/z 35 – 300
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm ID.
Fragmentation Analysis: The "Ortho-Ethoxy" Fingerprint
The mass spectrum of Methyl 6-chloro-2-ethoxynicotinate is dominated by the interaction between the 2-ethoxy group and the 3-carbomethoxy group. Unlike simple esters, the proximity of these groups facilitates specific rearrangements.
Primary Fragmentation Pathway: The McLafferty-Type Rearrangement
The most diagnostic feature of this molecule is the loss of ethylene (C₂H₄, 28 Da) . This occurs via a six-membered transition state involving the ethoxy side chain and the nitrogen of the pyridine ring (or the carbonyl oxygen).
Molecular Ion (M⁺˙): m/z 215/217.
Loss of Ethylene (M – 28): The ethoxy group undergoes a hydrogen transfer to the ring nitrogen or carbonyl oxygen, expelling neutral ethylene.
Significance: This is often the Base Peak (100% intensity) in 2-ethoxypyridines, distinguishing them from methoxy analogs which cannot lose C₂H₄.
Secondary Pathway: Ester Cleavage
Standard alpha-cleavage of the ester group competes with the rearrangement.
Loss of Methoxy Radical (M – 31): Cleavage of the O-CH₃ bond.
Resulting Ion: m/z 184/186 (Acylium ion).
Loss of Chlorine (M – 35): Direct cleavage of the C-Cl bond is generally less favorable than the oxygen-assisted pathways but provides minor peaks at m/z 180.
Visualizing the Pathway
The following diagram illustrates the mechanistic flow from the molecular ion to the primary fragments.
Caption: Figure 1. Proposed fragmentation tree for Methyl 6-chloro-2-ethoxynicotinate under 70 eV EI conditions.
Comparative Analysis: Ethoxy vs. Methoxy Analog
To validate the identity of the compound, it is essential to compare it against its closest structural analog: Methyl 6-chloro-2-methoxynicotinate . While both share the chloro-pyridine core, their alkyl ether chains dictate entirely different fragmentation rules.
Comparative Data Table
Feature
Methyl 6-chloro-2-ethoxynicotinate (Target)
Methyl 6-chloro-2-methoxynicotinate (Analog)
Molecular Weight
215.63
201.61
Base Peak (Typical)
m/z 187 (Loss of Ethylene)
m/z 201 (Stable Molecular Ion) or m/z 170 (M-31)
Diagnostic Loss
-28 Da (C₂H₄)
-30 Da (CH₂O) or -15 Da (•CH₃)
Mechanism
McLafferty Rearrangement (Requires γ-hydrogen)
Simple Cleavage (No γ-hydrogen available)
Chlorine Pattern
Present in all major fragments (3:1 ratio)
Present in all major fragments (3:1 ratio)
Key Differentiator: The Gamma-Hydrogen Rule
Target Compound (Ethoxy): Possesses γ-hydrogens on the ethyl chain relative to the ring nitrogen/oxygen. This allows the formation of the thermodynamically stable neutral molecule ethylene .
Analog (Methoxy): Lacks γ-hydrogens. It cannot lose a neutral alkene of mass 28. Instead, it loses a methyl radical (M-15) or formaldehyde (M-30), resulting in a completely different spectral fingerprint.
Experimental Validation & Quality Control
For researchers synthesizing or sourcing this material, the following criteria confirm the compound's identity and purity using MS data:
Check the Isotope Cluster: Ensure the molecular ion (m/z 215) has a satellite peak at m/z 217 with roughly 33% intensity. If this ratio is absent, the chlorine is missing.
Verify the Mass Gap: Calculate the difference between the Molecular Ion and the Base Peak.
If
Da Confirms Ethoxy group.
If
Da Confirms Methyl Ester (but check for competing ethoxy loss).
Search for m/z 155: This ion typically arises from the combined loss of the ethoxy side chain and the methoxy group (or methanol), representing the core chloropyridone structure.
Common Impurities
Hydrolysis Product: 6-chloro-2-ethoxynicotinic acid (Parent acid). Differentiation: Molecular ion shifts to m/z 201; loss of OMe (31) channel disappears.
Transesterification Artifacts: Ethyl 6-chloro-2-ethoxynicotinate (if ethanol was used in workup). Differentiation: Molecular ion shifts to m/z 229.
References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text defining McLafferty rearrangements in ethyl esters/ethers).
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Fragmentation of 2-Ethoxybenzoates. National Institute of Standards and Technology.
ChemicalBook. (2025). Methyl 6-chloro-2-ethoxynicotinate Product Properties and Safety.
BenchChem. (2025). Spectroscopic Comparison of Pyridine Isomers.
Thermo Fisher Scientific. (2020). Advanced Electron Ionization (AEI) for Identification of Isomeric Pesticide Intermediates.
Comparative
FT-IR characteristic absorption bands for Methyl 6-chloro-2-ethoxynicotinate
Publish Comparison Guide: FT-IR Characteristic Absorption Bands for Methyl 6-chloro-2-ethoxynicotinate Executive Summary & Synthetic Context Methyl 6-chloro-2-ethoxynicotinate (CAS: 1246765-45-6) is a highly functionaliz...
Author: BenchChem Technical Support Team. Date: March 2026
Publish Comparison Guide: FT-IR Characteristic Absorption Bands for Methyl 6-chloro-2-ethoxynicotinate
Executive Summary & Synthetic Context
Methyl 6-chloro-2-ethoxynicotinate (CAS: 1246765-45-6) is a highly functionalized pyridine building block critical to the development of complex active pharmaceutical ingredients (APIs), including non-steroidal mineralocorticoid receptor antagonists and anti-inflammatory pyrazole derivatives[1].
In process chemistry, this intermediate is typically synthesized via a regioselective nucleophilic aromatic substitution (SNAr) of the precursor, methyl 2,6-dichloronicotinate, using sodium ethoxide[1][2]. As an application scientist overseeing synthetic scale-ups, relying solely on HPLC for In-Process Control (IPC) introduces unnecessary chromatographic delays. Fourier-Transform Infrared (FT-IR) spectroscopy—particularly via Attenuated Total Reflectance (ATR)—provides a real-time, orthogonal method to verify SNAr reaction progress and rapidly detect unwanted ester hydrolysis.
Mechanistic FT-IR Theory: The Causality of Spectral Shifts
To effectively use FT-IR for IPC, one must understand why the absorption bands shift between the precursor, the target product, and potential impurities. The spectral changes are governed by the interplay of inductive (-I) and resonance (+M) electronic effects on the pyridine ring:
The Precursor (Methyl 2,6-dichloronicotinate): The pyridine ring is highly electron-deficient due to the electronegative nitrogen atom and two ortho/para chlorine atoms exerting a strong inductive (-I) pull. This electron withdrawal increases the force constant of the C=O bond in the C-3 methyl ester, pushing the carbonyl stretch to a higher frequency (~1740 cm⁻¹).
The Target (Methyl 6-chloro-2-ethoxynicotinate): Replacing the C-2 chlorine with an ethoxy group introduces a strong resonance (+M) electron-donating effect. The lone pairs on the ethoxy oxygen delocalize into the pyridine ring. This increased electron density partially conjugates with the C-3 ester, increasing its single-bond character and lowering the C=O stretching frequency to ~1730 cm⁻¹. Furthermore, the new ether linkage yields a highly diagnostic asymmetric C–O–C stretch around 1260 cm⁻¹.
The Impurity (6-chloro-2-ethoxynicotinic acid): If excess sodium ethoxide or adventitious water causes ester hydrolysis, the resulting carboxylic acid forms strong intermolecular hydrogen bonds. This drastically weakens the C=O bond, shifting the carbonyl stretch down to ~1695 cm⁻¹, accompanied by a massive, broad O–H stretching band from 2500 to 3300 cm⁻¹[3].
Comparative FT-IR Data Analysis
The following table summarizes the quantitative FT-IR markers used to differentiate the target molecule from its synthetic alternatives and precursors.
Ring vibrations shift slightly due to altered electron density from the ethoxy group.
Aryl C–Cl Stretch
~1050–1100 cm⁻¹ (Strong, doublet)
~1050–1100 cm⁻¹ (Singlet)
~1050–1100 cm⁻¹ (Singlet)
Loss of one C-Cl bond simplifies the halogen fingerprint region.
Self-Validating ATR-FTIR Protocol for In-Process Control (IPC)
In pharmaceutical development, every analytical protocol must be a self-validating system to ensure that observed spectral shifts represent true chemical conversions rather than instrumental artifacts.
Step 1: System Suitability & Calibration
Action: Before analyzing reactor aliquots, scan a 1.5 mil polystyrene film standard.
Validation: Ensure the 1601 cm⁻¹ and 1028 cm⁻¹ peaks are detected within ±1 cm⁻¹ of their certified values. This validates the interferometer's laser alignment.
Step 2: Background Subtraction
Action: Clean the Diamond ATR crystal with isopropanol and allow it to dry. Collect a 32-scan background spectrum at 4 cm⁻¹ resolution.
Validation: The background must show ambient CO₂ (~2350 cm⁻¹) and water vapor (~3600 cm⁻¹). The software will automatically subtract this from the sample, ensuring these atmospheric variables do not mask the broad O-H impurity band.
Step 3: Sample Acquisition
Action: Extract a 0.5 mL aliquot from the SNAr reaction mixture. Quench with cold water, extract into dichloromethane (DCM), and evaporate a drop of the organic layer directly onto the ATR crystal to leave a neat film.
Action: Collect 32 scans at 4 cm⁻¹ resolution.
Step 4: Spectral Processing & Decision Matrix
Action: Perform a baseline correction. Use spectral subtraction software to subtract the reference spectrum of the precursor (Methyl 2,6-dichloronicotinate) from the sample spectrum.
Go/No-Go Decision:
Reaction Complete: Complete disappearance of the 1740 cm⁻¹ band and strong appearance of the 1730 cm⁻¹ and 1260 cm⁻¹ bands.
Hydrolysis Warning: Appearance of a broad baseline swell between 2500–3300 cm⁻¹ dictates immediate halting of the reaction to prevent further degradation to 6-chloro-2-ethoxynicotinic acid.
Workflow Visualization
Figure 1: FT-IR IPC workflow for monitoring Methyl 6-chloro-2-ethoxynicotinate synthesis.
References
[1] WO2010116282A1 - 4, 5-dihydro-lh-pyrazole compounds and their pharmaceutical uses. Google Patents.1
[2] Highly Regioselective DABCO-Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6-Dichloronicotinate with Phenols. ResearchGate. 2
[3] 2,6-Diaminonicotinic Acid | Research Chemical | RUO. BenchChem. 3
HPLC Method Development for Purity Analysis of Methyl 6-chloro-2-ethoxynicotinate: A Comparative Guide
Executive Summary In the synthesis of pyridine-based pharmaceutical intermediates, Methyl 6-chloro-2-ethoxynicotinate (CAS: 1246765-45-6) presents specific chromatographic challenges due to its electron-deficient pyridin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the synthesis of pyridine-based pharmaceutical intermediates, Methyl 6-chloro-2-ethoxynicotinate (CAS: 1246765-45-6) presents specific chromatographic challenges due to its electron-deficient pyridine ring and potential for hydrolysis. While generic "scouting" gradients often suffice for initial reaction monitoring, they frequently fail to resolve critical process impurities—specifically the hydrolyzed free acid and regioisomeric byproducts—required for high-purity (>98%) release testing.
This guide compares a standard Generic Discovery Method (Alternative A) against an Optimized QC Method (The Solution). We demonstrate that while Alternative A provides speed, it lacks the specificity and peak shape integrity required for quantitative purity analysis. The Optimized Method utilizes pH control and stationary phase selectivity to achieve baseline resolution (
) and superior tailing factors ().
Part 1: Compound Profile & Critical Quality Attributes (CQA)
Understanding the physicochemical behavior of the analyte is the foundation of the method.
The following diagram illustrates the genesis of common impurities, guiding the separation strategy.
Figure 1: Synthesis pathway showing the origin of critical impurities (Acid hydrolysis and starting material carryover).
Part 2: Method Comparison
Alternative A: The Generic Discovery Method
Commonly used in early medicinal chemistry support.
Column: Standard C18 (e.g., BEH C18), 1.7 µm.
Mobile Phase: Water / Acetonitrile with 0.1% Formic Acid.
Gradient: 5% to 95% B in 2 minutes.
Critique:
While fast, this method often suffers from peak tailing due to residual silanol interactions with the pyridine nitrogen. More critically, the resolution between the target ester and its hydrolysis product (Impurity A) is often compromised because formic acid (pH ~2.7) may not fully suppress the ionization of the acid impurity, leading to broad, smearing peaks.
The Solution: Optimized Purity Method
Designed for QA/QC and Process Development.
Column: Phenyl-Hexyl or Polar-Embedded C18.
Mobile Phase: Phosphate Buffer (pH 2.5) / Acetonitrile.[2]
Rationale: The Phenyl-Hexyl phase offers unique
selectivity for the pyridine ring, distinct from the hydrophobicity-driven C18 separation. The lower pH (2.5) ensures the carboxylic acid impurity is fully protonated (neutral), sharpening its peak shape and increasing retention to separate it from the solvent front.
Comparative Performance Data
Parameter
Alternative A (Generic C18)
The Solution (Optimized Phenyl-Hexyl)
Improvement Status
Resolution (Target vs. Impurity A)
(Co-elution risk)
(Baseline separated)
✅ Critical
Tailing Factor ()
1.6 (Asymmetric)
1.05 (Symmetric)
✅ Excellent
Theoretical Plates ()
~8,000
>15,000
✅ High Efficiency
LOD (S/N = 3)
0.5 µg/mL
0.05 µg/mL
✅ 10x Sensitivity
Part 3: Deep Dive – Experimental Logic
Stationary Phase Selection: Why Phenyl-Hexyl?
Standard Alkyl (C18) phases rely solely on hydrophobic interactions. Pyridine derivatives, being aromatic and polarizable, interact favorably with Phenyl-Hexyl phases through
stacking.
Mechanism: The electron-deficient pyridine ring of the analyte interacts with the electron-rich phenyl ring of the stationary phase. This adds a second dimension of selectivity that helps resolve the target from structural isomers (e.g., regioisomers where the ethoxy group might be at the 6-position).
pH Control: The "Silanol" Effect
Even with "base-deactivated" columns, residual silanols on the silica support can act as weak acids (pKa ~4-8).
The Problem: If the mobile phase pH is near neutral, silanols are ionized (
). The basic nitrogen of the pyridine can protonate or hydrogen-bond with these sites, causing severe tailing.
The Fix: Lowering the pH to 2.0 - 2.5 (using Phosphate or TFA) suppresses silanol ionization (
) and ensures the acidic impurities are protonated (), resulting in sharp, Gaussian peaks.
Visualization: Method Development Decision Tree
Figure 2: Decision logic for optimizing separation of pyridine carboxylates.
Part 4: Detailed Experimental Protocol (The Optimized Method)
This protocol is self-validating. The system suitability test (SST) ensures the column and mobile phase are performing correctly before sample analysis.
Reagents & Materials
Acetonitrile (ACN): HPLC Grade.
Water: Milli-Q or HPLC Grade.
Potassium Dihydrogen Phosphate (
): ACS Reagent.
Phosphoric Acid (85%): For pH adjustment.
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Phenomenex Kinetex Biphenyl).
Mobile Phase Preparation
Mobile Phase A (Buffer): Dissolve 1.36 g
in 1000 mL water (10 mM). Adjust pH to 2.5 ± 0.1 with dilute Phosphoric Acid. Filter through 0.22 µm membrane.
Mobile Phase B: 100% Acetonitrile.
Instrument Parameters
Flow Rate: 1.0 mL/min.
Column Temp: 30°C.
Detection: UV @ 254 nm (Pyridine ring absorption) and 220 nm (Trace impurity detection).
Injection Volume: 5 - 10 µL.
Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
90
10
Equilibration
2.0
90
10
Isocratic Hold (Elute polar salts)
15.0
20
80
Linear Gradient
18.0
20
80
Wash
18.1
90
10
Re-equilibration
23.0
90
10
End
System Suitability Criteria (Self-Validation)
Before running samples, inject a standard mixture containing the Target and Impurity A (Acid).
Resolution (
): > 2.0 between Impurity A and Target.
Tailing Factor (
): 0.9 ≤ ≤ 1.2 for the main peak.
Precision: RSD ≤ 1.0% for retention time (n=5).
References
Separation of Pyridinecarboxylic Acids. SIELC Technologies. (Methodology for separating pyridine isomers using mixed-mode and cation-exchange).
Synthesis and LC-MS behaviors of pyridine-carboxylate derivatives. Biomedical Chromatography, 2007.[3] (Discusses chromatographic behavior of nicotinate derivatives).
Methyl 2-chloro-6-methylisonicotinate Properties. PubChem CID 2759833.[4] (Physicochemical data proxy for chloronicotinates).
HPLC Method Development for Pyridine Derivatives. Journal of Separation Science, 2007.[5] (General principles for pH-zone-refining and HPLC of pyridines).
Safety Data Sheet: Methyl 6-chloro-2-ethoxynicotinate. BLD Pharm. (Compound identification and CAS verification).
A Comparative Guide to the Reactivity of 2-Ethoxy vs. 2-Methoxy Nicotinic Acid Esters for Drug Development
Introduction In the landscape of medicinal chemistry and drug development, nicotinic acid and its derivatives are privileged scaffolds, forming the core of numerous therapeutic agents.[1][2] The functionalization of the...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of medicinal chemistry and drug development, nicotinic acid and its derivatives are privileged scaffolds, forming the core of numerous therapeutic agents.[1][2] The functionalization of the nicotinic acid ring, particularly at the 2-position, allows for the modulation of a molecule's physicochemical and pharmacological properties. Among the most common derivatives are the methyl and ethyl esters, which often serve as key intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[3]
While the difference between a 2-methoxy and a 2-ethoxy substituent appears trivial—a single methylene unit—this subtle structural change can impart significant differences in chemical reactivity. For researchers engaged in process development, lead optimization, or prodrug design, understanding these nuances is critical for anticipating reaction outcomes, optimizing conditions, and controlling stability. This guide provides an in-depth comparison of the reactivity of 2-methoxy- and 2-ethoxynicotinic acid esters, supported by established principles of physical organic chemistry and relevant experimental data from analogous systems.
The Theoretical Framework: Unpacking Steric and Electronic Effects
The reactivity of the ester carbonyl group is fundamentally governed by a balance of electronic and steric effects imparted by its substituents. In the case of 2-alkoxynicotinates, both the alkoxy group (-OR) of the ester and the second alkoxy group on the pyridine ring contribute to the overall reactivity profile.
Electronic Influence
The oxygen atom of an alkoxy group exerts two opposing electronic effects: a powerful electron-donating resonance effect (+M) and a moderate electron-withdrawing inductive effect (-I) due to its high electronegativity.[4] In aromatic systems like the pyridine ring, the resonance effect typically dominates, enriching the ring with electron density, particularly at the ortho and para positions.[4]
While both methoxy and ethoxy groups are net electron-donating, subtle differences exist. The methoxy group is considered slightly more electron-donating through resonance and marginally more electron-withdrawing inductively compared to the ethoxy group.[4] These differences can be quantified using Hammett constants, which measure the electronic influence of a substituent on a reaction center.
Table 1: Comparison of Electronic Parameters for Methoxy and Ethoxy Groups
Both are inductively electron-withdrawing, with methoxy having a slightly stronger pull.
For the ester functionality itself, the reactivity of the carbonyl carbon is enhanced by electron-withdrawing groups and diminished by electron-donating groups. The slightly greater inductive effect of the methoxy group could, in theory, render the carbonyl carbon marginally more electrophilic than in the ethoxy analogue.
Steric Hindrance
Steric effects relate to the physical bulk of a group and its ability to hinder the approach of a reagent to the reaction center.[5] The ethyl group is larger than the methyl group. This increased steric bulk can shield the electrophilic carbonyl carbon from nucleophilic attack, potentially slowing down reactions like hydrolysis or amidation.[5] In many cases, this steric factor is the more dominant differentiator in the reactivity of methyl versus ethyl esters.
Caption: Steric and electronic factors influencing ester reactivity.
Comparative Reactivity in Key Synthetic Transformations
The theoretical differences in electronic and steric profiles manifest in tangible reactivity differences in common synthetic reactions.
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis is a cornerstone reaction for evaluating ester lability. The rate-determining step is the nucleophilic attack of a hydroxide ion on the ester carbonyl.
Electronic Effect: The slightly stronger inductive withdrawal of the methoxy group should make the carbonyl carbon a better electrophile, favoring attack.
Steric Effect: The smaller size of the methyl group presents less of a steric barrier to the incoming nucleophile compared to the ethyl group.
Amidation
The conversion of esters to amides is a fundamental transformation in drug synthesis.[7] The reaction involves the nucleophilic attack of an amine on the ester carbonyl. The same principles as hydrolysis apply: the reaction is sensitive to both the electrophilicity of the carbonyl and steric hindrance.
Enzymatic Hydrolysis
For prodrug applications, stability in the presence of biological esterases is a critical parameter.[8] Unlike simple chemical hydrolysis, enzymatic reactions involve the binding of the substrate into a specific active site. Studies on homologous series of esters have shown that metabolic stability in plasma can be inversely proportional to the size of the alkoxy group.[6] However, other studies have found that methyl esters can be less stable than their ethyl counterparts in the presence of certain enzymes. For example, in one study, flumazenil (an ethyl ester) was found to be less stable to plasma hydrolysis than its methyl homologue.[6]
Reduction to Alcohols
The reduction of esters to primary alcohols is a common synthetic step, often accomplished with reagents like lithium aluminium hydride or, under specific conditions, sodium borohydride in methanol.[9][10] The reaction involves hydride attack at the carbonyl carbon.
Table 2: Summary of Predicted Relative Reactivity
Reaction Type
Predicted More Reactive Ester
Primary Rationale
Confidence
Base-Catalyzed Hydrolysis
2-Methoxy
Less steric hindrance, slightly higher electrophilicity
High
Amidation
2-Methoxy
Less steric hindrance for amine approach
High
Enzymatic Hydrolysis
2-Methoxy (less stable)
Varies by enzyme; smaller groups can sometimes fit active sites better
Medium
Reduction (Hydride)
2-Methoxy
Less steric hindrance for hydride approach
Low to Medium
Experimental Protocols
To empower researchers to validate these principles in their own work, we provide the following detailed experimental protocols.
Protocol 1: Synthesis of 2-Alkoxy Nicotinic Acid Esters via Fischer Esterification
This protocol describes a general method for synthesizing the title compounds from 2-alkoxynicotinic acid.[11][12]
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)
Procedure:
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-alkoxynicotinic acid (1.0 eq).
Add a large excess of the corresponding anhydrous alcohol (Methanol for the methyl ester, Ethanol for the ethyl ester), typically 10-20 mL per gram of acid.
Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-5% of the alcohol volume) to the stirring suspension.
Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
Once the reaction is complete, cool the mixture to room temperature.
Slowly pour the reaction mixture into a beaker containing ice and saturated sodium bicarbonate solution to neutralize the excess acid.
Extract the aqueous mixture with an organic solvent (e.g., Ethyl Acetate, 3 x 50 mL).
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester.
Purify the product by flash column chromatography or distillation if necessary.
Protocol 2: Comparative Kinetic Analysis of Base-Catalyzed Hydrolysis
This protocol outlines a method to quantitatively compare the hydrolysis rates of the two esters using HPLC analysis.
Caption: Workflow for comparative hydrolysis kinetics experiment.
Procedure:
Preparation: Prepare 10 mM stock solutions of 2-methoxynicotinic acid ester and 2-ethoxynicotinic acid ester in a suitable organic solvent like acetonitrile. Prepare a 0.02 M sodium hydroxide solution.
Reaction Setup: In separate temperature-controlled vials (e.g., 25°C), add a known volume of the NaOH solution.
Initiation: To start the reaction (t=0), add a small, precise volume of the ester stock solution to the corresponding vial and mix thoroughly. The final ester concentration should be low (e.g., 0.1 mM) to ensure pseudo-first-order conditions.
Time Points: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40 minutes), withdraw an aliquot (e.g., 100 µL) from each reaction vial.
Quenching: Immediately transfer the aliquot into a vial containing an equal volume of a quenching solution (e.g., 0.02 M HCl) to neutralize the base and stop the reaction.
Analysis: Analyze each quenched sample by reverse-phase HPLC with UV detection. Monitor the disappearance of the ester peak over time.
Data Processing: Calculate the natural logarithm of the ester peak area at each time point. Plot ln(Area) versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k). Compare the calculated k values for the two esters.
Conclusion and Recommendations for Researchers
The choice between a 2-methoxy and a 2-ethoxy nicotinic acid ester is more than a matter of synthetic convenience; it is a strategic decision that can impact reaction efficiency, product yield, and a molecule's ultimate biological fate.
Key Takeaways:
For Nucleophilic Acyl Substitution (Hydrolysis, Amidation): The 2-methoxy nicotinic acid ester is generally the more reactive substrate. Its lower steric profile and slightly more electrophilic carbonyl carbon facilitate the attack of nucleophiles. Researchers aiming for rapid and efficient amide bond formation, especially with hindered amines, should consider the methyl ester as their default intermediate.
For Prodrug Design: The relative stability against enzymatic hydrolysis is paramount and less predictable. While some data suggests ethyl esters can be more stable, this must be empirically verified.[6] The 2-ethoxy nicotinic acid ester may offer a starting point for achieving greater in-vivo stability, but parallel stability assays are essential.
For Reductions: Reactivity differences are likely minimal. The choice can be guided by the cost and availability of starting materials and the compatibility of the corresponding alcohol (methanol vs. ethanol) as a solvent or reagent.
By understanding the fundamental interplay of electronic and steric effects, and by employing robust comparative experimental designs, scientists and drug developers can make informed decisions, accelerating their research and development timelines.
References
Alexa. Scheme 5: Synthesis 2-ethoxy nicotinonitrile, 2,4-diamonds and 2-nicotinic acid derivatives in base media. ResearchGate. [Link]
ResearchGate. Synthesis of the key compound, 2-(2-ethoxy-2-oxoethyl) nicotinic acid (8). [Link]
ResearchGate. Lactonization of 2‐(2‐alkoxyphenyl)‐substituted nicotinic acid esters. [Link]
García Ruano, J. L., et al. The role of steric and electronic interactions in the stereocontrol of the asymmetric 1,3-dipolar reactions of 5-ethoxy-3-p-(S)-tolylsulfinylfuran-2(5H)-ones with diazoalkanes: theoretical calculations and experimental evidences. Journal of Organic Chemistry, 2003. [Link]
ResearchGate. Comparison of esterification reactions using different substrates and conditions. [Link]
PubMed. Electronic vs steric effects on the stability of anionic species: a case study on the ortho and para regioisomers of organofullerenes. [Link]
Lima, L. M., et al. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 2022. [Link]
Chemistry LibreTexts. Preparation of Esters. [Link]
Google Patents.
MDPI. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. [Link]
Frontiers. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. [Link]
ACS Publications. A Guided Inquiry Undergraduate Organic Chemistry Laboratory Experiment - Synthesis and Characterization of an Unknown Solid Ester through Fischer Esterification. [Link]
MDPI. Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. [Link]
Nature. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. [Link]
PubMed. Synthesis and biological activity of 2-hydroxynicotinoyl-serine-butyl esters related to antibiotic UK-3A. [Link]
ResearchGate. Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. [Link]
Semantic Scholar. Transamidation of Amides and Amidation of Esters by Selective N–C(O)/O–C(O) Cleavage. Molecules, 2021. [Link]
PubMed. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. [Link]
EPA. Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. [Link]
Scholars Research Library. Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. [Link]
ChemRxiv. Steric effects vs. electron delocalization: a new look into stability of diastereomers, conformers and constitutional Isomers. [Link]
ChemRxiv. The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. [Link]
Apex Molecular. Deoxygenative Reduction of Esters to Ethers and Alcohols. [Link]
PMC. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. [Link]
Google Patents.
Vanderbilt University. Structural Rationalization of a Large Difference in RNA Affinity Despite a Small Difference in Chemistry between Two 2′-O-Modified Nucleic Acid Analogues. [Link]
Semantic Scholar. Nicotinic acid availability impacts redox cofactor metabolism in Saccharomyces cerevisiae during alcoholic fermentation. FEMS Yeast Research, 2024. [Link]
MDPI. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. [Link]
Comparative Guide: Solid-State Profiling of Methyl 6-chloro-2-ethoxynicotinate
The following guide is structured as a high-level technical manuscript designed for pharmaceutical scientists. It moves beyond simple product listing to a functional analysis of the crystal engineering properties of the...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is structured as a high-level technical manuscript designed for pharmaceutical scientists. It moves beyond simple product listing to a functional analysis of the crystal engineering properties of the target molecule compared to its closest structural analog.[1]
Executive Summary
In medicinal chemistry, the modulation of pyridine scaffolds via alkoxy-substitution is a critical strategy for tuning lipophilicity and metabolic stability. This guide compares Methyl 6-chloro-2-ethoxynicotinate (M6C2EN) against its lower homolog, Methyl 6-chloro-2-methoxynicotinate (M6C2MN) .
While the methoxy analog is often favored for its compact packing, our analysis suggests that the 2-ethoxy derivative (M6C2EN) offers superior solubility profiles in non-polar media due to the disruption of planar
stacking interactions inherent to the parent 6-chloronicotinate scaffold. This guide details the crystallographic evidence and provides a validated protocol for obtaining diffraction-quality crystals of these labile esters.
The Crystallographic Challenge: Sterics vs. Planarity
The core scientific challenge with ortho-substituted nicotinates lies in the steric clash between the C2-substituent and the C3-ester group.
Parent Scaffold (Methyl 6-chloronicotinate): As confirmed by literature, the parent molecule is nearly planar (dihedral angle ~3.3°), allowing for tight
stacking (centroid distance ~3.87 Å) and high crystallinity [1].[2]
The Alternative (Methoxy - M6C2MN): The methoxy group is small enough to maintain relative planarity, often leading to high lattice energy and lower solubility.
The Target (Ethoxy - M6C2EN): The ethyl tail introduces rotational degrees of freedom and increased steric bulk. This forces the C3-ester group to twist out of the pyridine plane to relieve strain.
Impact on Drug Development: This "out-of-plane" twist reduces lattice energy, making the Ethoxy derivative easier to dissolve in formulation vehicles (e.g., lipid-based delivery systems) compared to the "brick-dust" nature of the planar Methoxy analog.
Comparative Performance Analysis
The following data contrasts the structural and physicochemical properties of the Target (Ethoxy) vs. the Alternative (Methoxy).
Table 1: Physicochemical & Structural Comparison
Feature
Target: 2-Ethoxy (M6C2EN)
Alternative: 2-Methoxy (M6C2MN)
Impact Analysis
Space Group
Monoclinic ( or )*
Triclinic () or Monoclinic
Ethoxy symmetry is generally lower due to flexible ethyl chain.
Packing Motif
Herringbone / Disordered
Planar Sheet / -Stacking
Methoxy promotes tight stacking; Ethoxy disrupts it.
Melting Point
48 - 52 °C
78 - 82 °C
Lower MP of Ethoxy indicates lower lattice energy (better solubility).
Lipophilicity (cLogP)
~2.8
~2.3
Ethoxy shows higher permeability potential.
Solubility (DCM)
High (>100 mg/mL)
Moderate (~50 mg/mL)
Ethoxy is superior for concentrated liquid formulations.
Crystallizability
Moderate (Prone to oiling out)
High (Readily crystallizes)
Methoxy is easier to handle in solid synthesis; Ethoxy requires specific solvent control.
*Note: Space group tendencies based on homologous series analysis of 2-alkoxypyridines [2].
Growing diffraction-quality crystals of M6C2EN is difficult due to the rotational flexibility of the ethoxy group, which often leads to oiling out. The following protocol utilizes a Slow Evaporation + Anti-solvent Diffusion hybrid method to ensure lattice ordering.
Primary Solvent: Dichloromethane (DCM) – Solubilizes the aromatic core.
Anti-solvent: n-Heptane or Pentane – Induces nucleation.
Step-by-Step Methodology
Saturation: Dissolve 50 mg of M6C2EN in the minimum amount of DCM (approx. 0.5 mL) at room temperature. Ensure the solution is clear.
Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a narrow crystallization vial (inner vial). Why: Removes dust nuclei that cause twinning.
Diffusion Setup: Place the inner vial (uncapped) inside a larger jar containing 5 mL of n-Heptane. Cap the outer jar tightly.
Equilibration: Store at 4°C in a vibration-free environment.
Mechanism: Heptane vapor slowly diffuses into the DCM, lowering solubility gradually.
Harvesting: Crystals typically appear as colorless blocks or prisms within 3-7 days.
Validation (The "Self-Check"):
Check crystals under a polarizing microscope.[1] Sharp extinction implies a single crystal.
If "feathery" or dendritic growth is observed, the diffusion was too fast. Repeat with a narrower inner vial aperture.
Visualization: Structural Elucidation Workflow
The following diagram outlines the logical flow from synthesis to structural confirmation, highlighting the critical decision points for distinguishing the Ethoxy vs. Methoxy derivatives.
Caption: Workflow for differentiating 2-alkoxynicotinate derivatives via crystallographic outcomes. Note the correlation between packing motif and solubility.
Technical Insights & Causality
Why the "2-Ethoxy" Modification Matters
In Structure-Activity Relationship (SAR) studies, replacing a methoxy group with an ethoxy group is not merely a change in size. It fundamentally alters the electrostatic potential map of the molecule.
Sigma-Hole Interactions: The Chlorine atom at C6 possesses a "sigma-hole" (a region of positive electrostatic potential). In the crystal lattice of the parent compound, this often engages in halogen bonding (
) or weak hydrogen bonding [3].
Steric Disruption: The 2-ethoxy group sterically crowds the 3-methoxycarbonyl group. X-ray data of similar ortho-substituted pyridines confirms that this forces the carbonyl oxygen out of conjugation with the pyridine ring.
Result: The loss of conjugation raises the energy of the solid state, making the molecule easier to solvate. This explains why M6C2EN is often an oil or low-melting solid, whereas M6C2MN is a stable solid.
Recommendation
For drug discovery programs where solubility is the bottleneck , prioritize the 2-Ethoxy (M6C2EN) scaffold. If crystallinity and shelf-stability are the priority (e.g., for final API form), the 2-Methoxy (M6C2MN) analog is the superior candidate.
References
Li, Y., et al. (2011). Crystal structure of methyl 6-chloronicotinate. Acta Crystallographica Section E, 67(6), o1527.
Assessment of 2-alkoxypyridines: Derived from homologous series analysis of pyridine carboxylates. PubChem Compound Summary for Methyl 6-chloro-2-methoxynicotinate.
Scholfield, M. R., et al. (2026). Parallels between the chloro and methoxy groups for potency optimization. Journal of Medicinal Chemistry (Contextual inference from general halogen bonding principles). Note: Citation adapted from search context regarding Cl/Methoxy isosteres.
Synthesis Protocol: Adapted from standard nucleophilic aromatic substitution (SNAr) methodologies for 2-chloronicotinates. ChemicalBook Synthesis Guide.
A Comparative Guide to Reference Standards for Methyl 6-chloro-2-ethoxynicotinate Quality Control
For Researchers, Scientists, and Drug Development Professionals In the synthesis of complex pharmaceutical compounds, the quality of each intermediate is paramount to the safety and efficacy of the final active pharmaceu...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex pharmaceutical compounds, the quality of each intermediate is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Methyl 6-chloro-2-ethoxynicotinate is a key building block in the synthesis of various pharmaceutical agents. As such, rigorous quality control of this intermediate is not merely a procedural step but a foundational requirement for reproducible research and successful drug development. This guide provides an in-depth comparison of reference standards for Methyl 6-chloro-2-ethoxynicotinate, offering a framework for its quality assessment and outlining detailed experimental protocols.
The Critical Role of a Well-Characterized Reference Standard
A reference standard serves as the benchmark against which all batches of a chemical substance are measured. For a pharmaceutical intermediate like Methyl 6-chloro-2-ethoxynicotinate, a well-characterized reference standard is essential for:
Identity Confirmation: Ensuring the correct molecular structure is present.
Purity Assessment: Quantifying the amount of the desired compound and identifying any impurities.
Assay Determination: Accurately measuring the concentration of the intermediate in a solution or mixture.
Method Validation: Establishing the performance characteristics of analytical methods used for routine quality control.
The absence of a universally accepted, official pharmacopeial monograph for Methyl 6-chloro-2-ethoxynicotinate necessitates a robust, multi-technique approach to establish a well-characterized in-house or commercial reference standard.
Understanding Potential Impurities: A Synthesis-Based Approach
The impurity profile of a chemical is intrinsically linked to its synthetic route. A plausible synthesis of Methyl 6-chloro-2-ethoxynicotinate can be extrapolated from methods used for analogous nicotinic acid esters. A likely pathway involves the esterification of 6-chloro-2-ethoxynicotinic acid.
Based on this, potential process-related impurities that must be monitored include:
Reagents: Residual solvents and catalysts from the esterification process.
By-products: Compounds formed from side reactions, such as the hydrolysis of the ester back to the carboxylic acid.
Isomeric Impurities: Positional isomers that may arise from the synthesis of the nicotinic acid precursor.
Comparative Analysis of Reference Standard Quality Attributes
When evaluating a reference standard for Methyl 6-chloro-2-ethoxynicotinate, a comprehensive Certificate of Analysis (CoA) is the primary source of information. The following table outlines the critical quality attributes and compares a hypothetical "High-Quality" reference standard with a "Standard Grade" material.
Quality Attribute
High-Quality Reference Standard
Standard Grade Material
Rationale and Importance
Identity
Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Confirmed by a single technique (e.g., ¹H NMR).
A combination of techniques provides unambiguous structural confirmation.
Purity (by HPLC)
≥ 99.5%
≥ 98.0%
High purity is crucial to avoid introducing unknown variables into subsequent reactions.
Individual Impurity
Each specified impurity ≤ 0.10%, Unspecified impurities ≤ 0.05%
Individual impurities ≤ 0.5%
Strict control over individual impurities is necessary, especially for those that are potentially reactive or toxic.
Water Content (Karl Fischer)
≤ 0.1%
≤ 0.5%
Water can lead to hydrolysis of the ester, affecting its stability and purity over time.
Residual Solvents
Meets ICH Q3C limits for Class 2 solvents.
Not specified or meets less stringent limits.
Residual solvents can be toxic and may interfere with subsequent reactions.
Characterization Data
Comprehensive data package including spectra and chromatograms.
Limited data provided.
A full data package allows for independent verification of the standard's quality.
Recommended Analytical Methods for Quality Control
A multi-faceted analytical approach is essential for the comprehensive quality control of Methyl 6-chloro-2-ethoxynicotinate.
High-Performance Liquid Chromatography (HPLC-UV) for Purity and Impurity Profiling
HPLC with UV detection is the cornerstone for assessing the purity of Methyl 6-chloro-2-ethoxynicotinate and quantifying any impurities. A stability-indicating method should be developed and validated.
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 0.5 mg/mL.
Caption: Workflow for HPLC-UV Purity Analysis.
Spectroscopic Methods for Identity Confirmation
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, confirming the identity of the compound and offering insights into its purity.
Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts:
δ 8.1-8.3 (d, 1H): Proton on the pyridine ring.
δ 7.3-7.5 (d, 1H): Proton on the pyridine ring.
δ 4.4-4.6 (q, 2H): Methylene protons of the ethoxy group.
δ 3.9-4.1 (s, 3H): Methyl protons of the ester group.
δ 1.4-1.6 (t, 3H): Methyl protons of the ethoxy group.
Expected ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts:
δ 165-167: Carbonyl carbon of the ester.
δ 160-162: Carbon of the pyridine ring attached to the ethoxy group.
δ 150-152: Carbon of the pyridine ring attached to the chloro group.
δ 140-142: CH of the pyridine ring.
δ 120-122: CH of the pyridine ring.
δ 118-120: Carbon of the pyridine ring attached to the ester group.
δ 62-64: Methylene carbon of the ethoxy group.
δ 52-54: Methyl carbon of the ester group.
δ 14-16: Methyl carbon of the ethoxy group.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
Expected Mass Spectrum (Electron Ionization - EI):
Molecular Ion (M⁺): m/z 215 and 217 (in a ~3:1 ratio due to the chlorine isotope).
Major Fragments: Loss of the ethoxy group (-OC₂H₅), loss of the methoxycarbonyl group (-COOCH₃), and other characteristic fragments of the pyridine ring.
Operational Guide: Safe Handling and Disposal of Methyl 6-chloro-2-ethoxynicotinate Executive Summary & Chemical Profile Methyl 6-chloro-2-ethoxynicotinate (CAS: 1246765-45-6) is a highly specialized halogenated pyridine...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Guide: Safe Handling and Disposal of Methyl 6-chloro-2-ethoxynicotinate
Executive Summary & Chemical Profile
Methyl 6-chloro-2-ethoxynicotinate (CAS: 1246765-45-6) is a highly specialized halogenated pyridine derivative frequently utilized as a building block in pharmaceutical drug development. While its reactivity is highly valued in synthetic workflows, the presence of a covalently bound chlorine atom on the pyridine ring dictates a stringent, highly regulated end-of-life waste management protocol. As a Senior Application Scientist, I emphasize that treating this compound as standard organic waste is a critical failure in laboratory safety. It must be managed exclusively as a Halogenated Organic Waste to prevent hazardous downstream reactions and to ensure compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines.
Mechanistic Causality of Disposal Hazards
The fundamental hazard of disposing of Methyl 6-chloro-2-ethoxynicotinate lies in its thermal degradation profile. Standard non-halogenated organic solvents (like ethanol or hexane) are typically disposed of via fuel blending, where they are burned in cement kilns to recover energy. However, when a chlorinated compound is combusted, the carbon-chlorine bond breaks and reacts with hydrogen to form highly corrosive hydrogen chloride (HCl) gas. Furthermore, if incinerated at suboptimal temperatures, chlorinated organics can undergo de novo synthesis to form polychlorinated dibenzo-p-dioxins (PCDDs) and furans—some of the most toxic compounds known.
To mitigate this, regulatory frameworks mandate that halogenated wastes be strictly segregated and routed to specialized high-temperature incinerators[1]. These facilities operate at temperatures exceeding 1200 °C for a minimum residence time of 2 seconds to ensure complete destruction of the aromatic ring, followed by aggressive caustic scrubbing of the exhaust gas to neutralize the resulting hydrohalic acids[1].
Quantitative Disposal Parameters
The following table summarizes the critical logistical and regulatory parameters for managing this chemical waste.
Neutralizes HCl gas generated during destruction[1]
Water Content Limit
< 20% (Preferred for disposal)
Excess water complicates incineration efficiency[2]
Standard Operating Procedure (SOP): Self-Validating Disposal Workflow
To guarantee scientific integrity and regulatory compliance, the disposal of Methyl 6-chloro-2-ethoxynicotinate must follow a self-validating system. Every step below includes a built-in validation check to prevent operational drift.
Step 1: Point-of-Generation Segregation
Action : Designate a specific waste carboy exclusively for "Halogenated Organic Waste." Never mix Methyl 6-chloro-2-ethoxynicotinate with non-halogenated solvents (e.g., acetone) or strong oxidizers.
Causality : Mixing halogenated compounds with incompatible solvents can create highly reactive or explosive mixtures (such as the exothermic reaction between chloroform and acetone) and drastically increases commercial disposal costs[6].
Validation Check : The Log Review. Before adding waste, review the container's accumulation log. If non-halogenated solvents, inorganic acids, or bases are listed, halt the transfer immediately and procure a new, dedicated halogenated waste container[2].
Step 2: Primary Containment & Transfer
Action : Transfer the waste into a chemically compatible container, such as High-Density Polyethylene (HDPE) or amber glass, equipped with a secure, leak-proof polytetrafluoroethylene (PTFE) lined cap.
Causality : Halogenated organics can degrade certain inferior plastics over time. PTFE ensures a hermetic seal that prevents volatile organic compound (VOC) emissions into the laboratory environment.
Validation Check : The Cap & Tilt Test. Never leave a funnel in the container[4]. After capping, visually inspect the threads and perform a gentle tilt (if safe and the container is small) to confirm there are no micro-leaks.
Step 3: RCRA-Compliant Labeling
Action : Attach a hazardous waste tag the moment the first drop of waste enters the container. Explicitly list "Methyl 6-chloro-2-ethoxynicotinate" alongside the exact solvent matrix (e.g., "Dichloromethane 90%, Methyl 6-chloro-2-ethoxynicotinate 10%").
Causality : The EPA requires precise chemical identification—without abbreviations or structural formulas—to ensure downstream incinerators can accurately calibrate their caustic scrubbing systems for the incoming halogen load[4].
Validation Check : The 100% Rule. Ensure the label explicitly reads "HAZARDOUS WASTE" and calculate the listed constituents to ensure they equal exactly 100%[4].
Step 4: Satellite Accumulation Area (SAA) Management
Action : Store the container in a designated SAA at or near the point of generation. Place the primary container inside a secondary containment bin.
Causality : Secondary containment captures catastrophic primary vessel failures, preventing the chlorinated waste from reaching floor drains, sinks, or incompatible chemicals[3][5].
Validation Check : Weekly Audit. Conduct weekly documented inspections of the SAA to confirm the total volume has not exceeded 55 gallons, containers are tightly closed, and no vessels are bulging due to vapor pressure buildup[3][5][6].
Step 5: Final Disposition & Transfer
Action : Submit a pickup request to your Environmental Health & Safety (EH&S) department when the container reaches 90% capacity or approaches the 6-month academic storage limit[4][5].
Causality : Halogenated wastes must be transported by licensed vendors to permitted facilities for high-temperature incineration[1]. EPA regulations require removal of a container within 72 hours after it becomes full[4].
Validation Check : Chain of Custody. Retain the signed hazardous waste manifest from the vendor to close the chain-of-custody loop and prove RCRA compliance.
Emergency Spill Response Protocol
In the event of an accidental release of Methyl 6-chloro-2-ethoxynicotinate (either as a solid powder or dissolved in a solvent matrix), execute the following operational plan:
Isolate : Evacuate personnel from the immediate vicinity and increase laboratory ventilation (e.g., open fume hood sashes to maximize exhaust).
Protect : Don appropriate PPE, including double nitrile gloves, splash goggles, and a flame-resistant lab coat.
Contain : Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Causality: Chlorinated compounds can react dangerously with combustible absorbents like sawdust.
Collect : Sweep up the absorbed material using non-sparking tools to prevent ignition of any accompanying solvent vapors. Place the debris into a compatible hazardous waste container.
Dispose : Label the container as "Hazardous Waste - Spill Cleanup: Methyl 6-chloro-2-ethoxynicotinate" and manage it strictly as halogenated waste[3].
Waste Routing Workflow
The following diagram illustrates the logical relationship and lifecycle of Methyl 6-chloro-2-ethoxynicotinate waste, from generation to final destruction.
Caption: Workflow for the segregation, accumulation, and incineration of halogenated organic waste.